2-Amino-4-chloro-5-formylthiophene-3-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-amino-4-chloro-5-formylthiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2OS/c7-5-3(1-8)6(9)11-4(5)2-10/h2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZSUYSWKGAOCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(S1)N)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372180 | |
| Record name | 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104366-23-6 | |
| Record name | 2-Amino-4-chloro-5-formyl-3-thiophenecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104366-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-chloro-5-formyl-3-thiophenecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 2-amino-4-chloro-5-formylthiophene-3-carbonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1][2] The document details the well-established two-step synthesis, which involves the initial formation of a substituted 2-aminothiophene via the Gewald reaction, followed by formylation at the 5-position using the Vilsmeier-Haack reaction.
This guide presents detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to aid researchers in the successful and efficient production of this valuable compound.
Part 1: Synthesis of the 2-Aminothiophene Core via the Gewald Reaction
The initial and crucial step in the synthesis is the construction of the substituted 2-aminothiophene ring system. The Gewald reaction, a versatile and widely used method for preparing 2-aminothiophenes, is the preferred route.[3][4][5][6] This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene compound in the presence of elemental sulfur and a basic catalyst.[4][6]
For the synthesis of the precursor to our target molecule, a variation of the Gewald reaction is employed, starting with readily available materials to introduce the necessary chloro and cyano functionalities.
Experimental Protocol: Gewald Reaction
A detailed experimental protocol for the Gewald-type synthesis of a related 2-aminothiophene is described below. While specific starting materials for the direct synthesis of 2-amino-4-chlorothiophene-3-carbonitrile were not found in the immediate search, the following protocol for a similar compound illustrates the general procedure.
Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate:
-
A mixture of a suitable ketone, elemental sulfur, and ethyl cyanoacetate is prepared.
-
A base, such as diethylamine, is added to catalyze the reaction.
-
The reaction mixture is typically stirred at a controlled temperature to facilitate the condensation and cyclization.
-
Upon completion, the product is isolated and purified, often through recrystallization.
Note: The synthesis of the direct precursor, 2-amino-4-chlorothiophene-3-carbonitrile, would likely involve starting materials such as a chlorinated ketone or aldehyde and malononitrile.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | Varies (often moderate to high) | [7] |
| Reaction Time | Can range from hours to overnight | [8] |
| Purity | High purity can be achieved after recrystallization |
Part 2: Formylation of the 2-Aminothiophene Precursor via the Vilsmeier-Haack Reaction
The second stage of the synthesis involves the introduction of a formyl (-CHO) group onto the 5-position of the 2-aminothiophene ring. The Vilsmeier-Haack reaction is the classic and most effective method for this transformation.[9][10][11] This reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, to formylate electron-rich aromatic compounds like 2-aminothiophenes.[9][11] The Vilsmeier reagent is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10][11]
Experimental Protocol: Vilsmeier-Haack Reaction
The following is a generalized experimental protocol for the Vilsmeier-Haack formylation of a 2-aminothiophene derivative.
-
The 2-aminothiophene precursor is dissolved in a suitable solvent, often DMF, which also serves as a reagent.
-
The solution is cooled in an ice bath.
-
Phosphorus oxychloride (POCl₃) is added dropwise to the cooled solution to form the Vilsmeier reagent.
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration to allow for the electrophilic aromatic substitution to occur.
-
After the reaction is complete, the mixture is carefully quenched, typically by pouring it onto crushed ice.
-
The resulting precipitate, the formylated product, is collected by filtration, washed, and purified (e.g., by recrystallization).
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | Generally good to excellent | [12] |
| Reaction Temperature | Often starts at low temperatures (0°C) and may be raised | [10] |
| Purity | High purity achievable after purification |
Synthesis Pathway Diagram
The following diagram illustrates the two-step synthesis pathway for this compound.
Caption: Synthesis pathway of this compound.
Conclusion
The synthesis of this compound is reliably achieved through a two-step process involving the Gewald reaction to form the thiophene core, followed by a Vilsmeier-Haack reaction for formylation. This guide provides the fundamental protocols and a clear visual representation of this synthetic route. Researchers and professionals in drug development and agrochemical synthesis can utilize this information to efficiently produce this important chemical intermediate for their research and development endeavors. Further optimization of reaction conditions may be possible to enhance yields and purity for specific applications.
References
- 1. 2-Amino-4-chloro-5-formyl-3-thiophenecarbonitrile [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. ijpbs.com [ijpbs.com]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. Synthesis routes of 2-Acetyl-4-chlorothiophene [benchchem.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
The Gewald Reaction: A Comprehensive Technical Guide to the Synthesis of 2-Aminothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Gewald reaction, a powerful multicomponent reaction, stands as a cornerstone in heterocyclic chemistry for the synthesis of highly substituted 2-aminothiophenes. Since its discovery by Karl Gewald in 1966, this one-pot procedure has garnered significant attention due to its operational simplicity, the ready availability of starting materials, and the biological significance of its products.[1][2][3] 2-Aminothiophene derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties.[4][5] This technical guide provides an in-depth overview of the Gewald reaction, including its mechanism, quantitative data on various reaction parameters, detailed experimental protocols, and visualizations of the reaction pathway and experimental workflow.
Core Principles: The Reaction Mechanism
The Gewald reaction proceeds through a cascade of three key steps, commencing with a Knoevenagel condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) in the presence of a base.[1][3] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile intermediate. The final step involves an intramolecular cyclization and subsequent tautomerization to afford the stable 2-aminothiophene ring system.[1][3] While the overall transformation is well-established, the precise mechanism of sulfur addition is complex and may involve polysulfide intermediates.[1]
Caption: Generalized mechanism of the Gewald reaction.
Data Presentation: Optimizing Reaction Conditions
The yield and efficiency of the Gewald reaction are influenced by several factors, including the nature of the carbonyl compound and active methylene nitrile, the choice of catalyst and solvent, and the reaction temperature. The following tables summarize quantitative data from various studies to guide reaction optimization.
Table 1: Effect of Carbonyl Substrate and Active Methylene Compound on Product Yield
| Carbonyl Compound | Active Methylene Compound | Catalyst/Base | Solvent | Time | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Piperidinium Borate (20 mol%) | Ethanol/Water (9:1) | 20 min | 96 | [6] |
| Cyclopentanone | Malononitrile | Piperidinium Borate (20 mol%) | Ethanol/Water (9:1) | 20 min | 95 | [6] |
| 4-Methylcyclohexanone | Malononitrile | Piperidinium Borate (20 mol%) | Ethanol/Water (9:1) | 30 min | 94 | [6] |
| 4-Oxotetrahydropyran | Malononitrile | Piperidinium Borate (20 mol%) | Ethanol/Water (9:1) | 15 min | 98 | [6] |
| Acetophenone | Ethyl Cyanoacetate | Morpholine | Ethanol | 24 h | 43 | [7] |
| 4-Nitroacetophenone | Ethyl Cyanoacetate | - | Ethanol | 46 min (MW) | - | [8] |
| 4-Chloroacetophenone | Malononitrile | Morpholine | Ethanol | 24 h | 51 | [7] |
Table 2: Influence of Catalyst/Base on the Gewald Reaction
| Carbonyl Compound | Active Methylene Compound | Catalyst/Base | Loading (mol%) | Solvent | Time | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | None | 0 | Ethanol/Water (9:1) | 24 h | No Reaction | [6] |
| Cyclohexanone | Malononitrile | Piperidinium Borate | 20 | Ethanol/Water (9:1) | 20 min | 96 | [6] |
| Cyclohexanone | Malononitrile | Pyrrolidinium Borate | 20 | Ethanol/Water (9:1) | 30 min | 92 | [6] |
| Cyclohexanone | Malononitrile | Morpholinium Borate | 20 | Ethanol/Water (9:1) | 30 min | 89 | [6] |
| Butyraldehyde | Methyl Cyanoacetate | Pyrrolidine | 100 | DMF | 30 min (MW) | 92 | [9] |
| Butyraldehyde | Methyl Cyanoacetate | DBU | 100 | DMF | 30 min (MW) | 85 | [9] |
| Butyraldehyde | Methyl Cyanoacetate | Triethylamine | 100 | DMF | 30 min (MW) | 78 | [9] |
Table 3: Effect of Solvent on Reaction Outcome
| Carbonyl Compound | Active Methylene Compound | Catalyst/Base | Solvent | Time | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Piperidinium Borate | Water | 3 h | 45 | [10] |
| Cyclohexanone | Malononitrile | Piperidinium Borate | Ethanol | 30 min | 94 | [10] |
| Cyclohexanone | Malononitrile | Piperidinium Borate | Acetonitrile | 45 min | 88 | [10] |
| Cyclohexanone | Malononitrile | Piperidinium Borate | Toluene | 2 h | 75 | [10] |
| Cyclohexanone | Malononitrile | Piperidinium Borate | Ethanol/Water (9:1) | 25 min | 96 | [10] |
| 2-(Cyanomethyl)benzimidazole | 4-Chlorobenzaldehyde | Piperidine | Toluene | 1.5 h | 72 | [11] |
| 2-(Cyanomethyl)benzimidazole | 4-Chlorobenzaldehyde | Piperidine | Acetonitrile | 1.5 h | 78 | [11] |
| 2-(Cyanomethyl)benzimidazole | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 1.5 h | 86 | [11] |
Experimental Protocols
Detailed methodologies for both conventional and microwave-assisted Gewald reactions are provided below. These protocols serve as a general guideline and may require optimization for specific substrates.
Protocol 1: General Procedure for Gewald Synthesis (Conventional Heating)
This protocol outlines a typical one-pot synthesis using an amine base.[1][12]
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.2 equiv)
-
Base (e.g., morpholine, piperidine, or triethylamine) (0.1-1.0 equiv)
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound, the active methylene nitrile, and elemental sulfur.
-
Add the solvent, followed by the base.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation. Collect the resulting solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
-
Confirm the structure of the purified product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Protocol 2: Microwave-Assisted Gewald Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.[9][13]
Materials:
-
Ketone or aldehyde (1.0 mmol)
-
Active methylene nitrile (1.1 mmol)
-
Elemental sulfur (1.1 mmol)
-
Base (e.g., pyrrolidine) (1.0 mmol)
-
Solvent (e.g., DMF or ethanol) (3 mL)
Procedure:
-
In a 5 mL microwave reaction vial, combine the ketone or aldehyde, active methylene nitrile, elemental sulfur, and the chosen base.
-
Add the solvent and seal the vial.
-
Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 50-120 °C) for a specified time (e.g., 10-30 minutes).[9]
-
After completion, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and MS analysis.
Caption: A typical experimental workflow for the Gewald reaction.
Applications in Drug Discovery
The 2-aminothiophene scaffold is a versatile building block for the synthesis of a wide array of biologically active molecules. Its derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[4][5] The ability to readily introduce diverse substituents onto the thiophene ring through the Gewald reaction makes it an invaluable tool in the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs. The straightforward nature of this reaction allows for the rapid exploration of structure-activity relationships, accelerating the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. ijert.org [ijert.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Synthesis of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways and starting materials for the preparation of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details the underlying chemical principles, experimental methodologies, and quantitative data to support research and development in medicinal chemistry and organic synthesis.
Introduction
This compound is a highly functionalized thiophene derivative that serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its structural features, including the amino, chloro, formyl, and cyano groups, provide multiple points for chemical modification, making it a valuable scaffold for the development of novel therapeutic agents, particularly in the fields of anti-inflammatory and anti-cancer drug discovery.[1] This guide outlines the multi-step synthesis of this compound, focusing on the key reactions and necessary starting materials.
Overall Synthetic Strategy
The synthesis of this compound is typically achieved through a three-step process, commencing with the construction of the thiophene ring via the Gewald reaction, followed by chlorination and subsequent formylation. The logical sequence of these reactions is crucial for achieving the desired product with high yield and purity.
References
An In-depth Technical Guide to the Formation of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway leading to 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile, a key heterocyclic intermediate in the development of various pharmaceutical compounds. The synthesis is a multi-step process primarily involving the Gewald reaction for the construction of the substituted thiophene ring, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functional group.
Core Synthetic Strategy
The formation of this compound is typically achieved through a two-step process:
-
Gewald Reaction: Synthesis of the precursor, 2-amino-4-chlorothiophene-3-carbonitrile, via a one-pot multicomponent Gewald reaction. This reaction utilizes a chlorinated active methylene nitrile to introduce the chloro substituent at the 4-position of the thiophene ring.
-
Vilsmeier-Haack Formylation: Introduction of the formyl group at the 5-position of the thiophene ring through an electrophilic substitution reaction using the Vilsmeier reagent (a mixture of N,N-dimethylformamide and phosphorus oxychloride).
Detailed Reaction Mechanisms
Step 1: Gewald Reaction for 2-Amino-4-chlorothiophene-3-carbonitrile
The Gewald reaction is a versatile method for the synthesis of polysubstituted 2-aminothiophenes.[1][2] In this specific synthesis, the key is the use of a chlorinated starting material to yield the 4-chloro substituted product. The reaction proceeds through several key stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between an α-chloro-aldehyde or ketone and an active methylene nitrile (e.g., malononitrile). However, for the synthesis of the target precursor, chloroacetonitrile is a crucial reactant.[3]
-
Michael Addition of Sulfur: Elemental sulfur undergoes a nucleophilic attack by the carbanion generated from the active methylene compound, leading to the formation of a sulfur adduct.
-
Cyclization and Tautomerization: The sulfur-containing intermediate then undergoes an intramolecular cyclization, followed by tautomerization to yield the stable aromatic 2-aminothiophene ring.[1]
The overall reaction can be visualized as a one-pot convergence of a carbonyl compound, chloroacetonitrile, and elemental sulfur in the presence of a base.
References
physical and chemical properties of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-chloro-5-formylthiophene-3-carbonitrile is a highly functionalized thiophene derivative that serves as a versatile building block in organic synthesis. Its unique arrangement of amino, chloro, formyl, and cyano groups on a thiophene core makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, particularly those with potential pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers in drug discovery and development.
Core Physical and Chemical Properties
While comprehensive experimental data for some physical properties of this compound are not extensively reported in publicly available literature, the following table summarizes key known and predicted characteristics.
| Property | Value | Reference |
| CAS Number | 104366-23-6 | [1] |
| Molecular Formula | C₆H₃ClN₂OS | [1] |
| Molecular Weight | 186.61 g/mol | [1] |
| Appearance | Light yellow to brown powder or crystals | |
| Melting Point | 269 °C (decomposes) | [1] |
| Solubility | Low solubility in water; soluble in polar organic solvents like DMSO and DMF. | |
| Reactivity | The formyl, nitrile, and chloro groups are reactive sites for nucleophilic addition and substitution reactions. |
Synthesis
The synthesis of this compound can be conceptualized in a two-step process starting from a suitable precursor. A common route to substituted 2-aminothiophenes is the Gewald reaction.[2] However, for this specific compound, a more likely synthetic pathway involves the formylation of a pre-existing 2-amino-4-chlorothiophene-3-carbonitrile.
Logical Synthesis Workflow
Caption: Logical workflow for the synthesis of the target compound.
Experimental Protocols
Vilsmeier-Haack Formylation (General Procedure) [3]
-
Reagent Preparation: The Vilsmeier reagent is prepared in situ by reacting a substituted formamide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[3]
-
Reaction: The electron-rich thiophene precursor (2-amino-4-chlorothiophene-3-carbonitrile) is added to the Vilsmeier reagent. The reaction mixture is stirred, and the temperature is controlled, typically ranging from below 0°C to 80°C, depending on the reactivity of the substrate.[4]
-
Work-up: The reaction is quenched by the addition of water or an aqueous base, which hydrolyzes the intermediate iminium salt to the corresponding aldehyde.
-
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography.
Spectral Data
Detailed spectral data for this compound is crucial for its identification and characterization. Although specific spectra for this exact compound are not available in the provided search results, the expected spectral features based on its structure are outlined below.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | A singlet for the formyl proton (-CHO) is expected in the downfield region (around δ 9-10 ppm). A broad singlet for the amino protons (-NH₂) would also be present. |
| ¹³C NMR | A signal for the formyl carbon (C=O) is expected around 180-200 ppm. The carbon of the nitrile group (-C≡N) would appear around 115-120 ppm. Signals for the thiophene ring carbons would be in the aromatic region (approximately 100-150 ppm).[5] |
| FT-IR | Characteristic stretching vibrations for the amino group (N-H) would be observed around 3300-3500 cm⁻¹. A strong absorption for the nitrile group (C≡N) is expected around 2220-2260 cm⁻¹. The carbonyl group (C=O) of the aldehyde would show a strong band around 1670-1700 cm⁻¹. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (186.61 g/mol ). Isotope peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S) would also be observed. |
Reactivity and Potential Applications
The presence of multiple reactive functional groups makes this compound a valuable intermediate in medicinal chemistry.
Synthesis of Thieno[2,3-d]pyrimidines
A significant application of this compound is in the synthesis of thieno[2,3-d]pyrimidines, which are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties.[6] The amino and formyl groups can undergo condensation reactions with various reagents to form the fused pyrimidine ring.
Caption: Synthesis of thieno[2,3-d]pyrimidines.
Potential Biological Activity
Thiophene-containing compounds are known to exhibit a broad spectrum of biological activities. While no specific studies on the biological effects of this compound were found, its derivatives are of interest in drug discovery.
-
Anticancer Activity: Thieno[2,3-d]pyrimidines derived from similar 2-aminothiophenes have been investigated as kinase inhibitors and have shown antiproliferative effects on various cancer cell lines.
-
Anti-inflammatory Activity: Substituted 2-aminothiophenes have been explored for their anti-inflammatory properties.
Given its structural features, this compound is a promising starting material for the development of novel therapeutic agents. Further research into its biological activities and the synthesis of its derivatives is warranted.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.
This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. The versatility of this compound suggests its potential for the discovery of new and effective therapeutic agents.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
Spectroscopic Profile of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile, a key heterocyclic intermediate in the synthesis of various dyes and potentially active pharmaceutical ingredients. Due to the limited availability of publicly accessible, complete experimental datasets for this specific molecule, this document combines key physical and chemical identifiers with predicted spectroscopic data from reputable chemical databases. This guide also outlines a plausible experimental protocol for its synthesis and subsequent spectroscopic analysis, providing a foundational framework for researchers working with this compound.
Physicochemical Properties
A summary of the key identifiers and physicochemical properties for this compound is presented in Table 1. This data is essential for the initial characterization and handling of the compound.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClN₂OS | Chem-Impex |
| Molecular Weight | 186.61 g/mol | Chem-Impex |
| CAS Number | 104366-23-6 | Chem-Impex |
| Appearance | Predicted: Solid | - |
| Melting Point | > 250 °C (Predicted) | - |
| Boiling Point | Predicted | - |
| Solubility | Predicted: Soluble in organic solvents like DMSO and DMF | - |
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and provide expected values for key spectral features.
¹H NMR Spectroscopy (Predicted)
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | Singlet | 1H | CHO |
| ~7.5 | Singlet | 2H | NH₂ |
¹³C NMR Spectroscopy (Predicted)
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~180 | C=O (aldehyde) |
| ~160 | C-NH₂ |
| ~140 | C-Cl |
| ~125 | C-CN |
| ~115 | CN |
| ~100 | C-CHO |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Strong, Broad | N-H stretch (amino group) |
| 2230-2210 | Strong | C≡N stretch (nitrile) |
| 1680-1660 | Strong | C=O stretch (aldehyde) |
| 1620-1580 | Medium | N-H bend (amino group) |
| ~1350 | Medium | C-Cl stretch |
Mass Spectrometry (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 186/188 | High | [M]⁺/ [M+2]⁺ (presence of Cl) |
| 157 | Medium | [M-CHO]⁺ |
| 130 | Medium | [M-CHO-HCN]⁺ |
Experimental Protocols
Synthesis via Gewald Reaction
The Gewald reaction is a multicomponent reaction that synthesizes a 2-aminothiophene from a ketone or aldehyde, an α-cyanoester, and elemental sulfur, in the presence of a base.
Materials:
-
Malononitrile
-
2-chloro-3-oxopropanenitrile (or a suitable precursor)
-
Elemental sulfur
-
Base (e.g., morpholine, triethylamine, or sodium ethoxide)
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
To a solution of malononitrile and 2-chloro-3-oxopropanenitrile in the chosen solvent, add the base catalyst.
-
Add elemental sulfur to the reaction mixture.
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated solid product is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Spectroscopic Analysis
Sample Preparation:
-
NMR: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
IR: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the purified compound or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
Instrumentation:
-
NMR: A 400 MHz or higher field NMR spectrometer.
-
IR: A Fourier-transform infrared (FTIR) spectrometer.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Visualization of Spectroscopic Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.
Caption: Workflow for the synthesis and spectroscopic characterization.
An In-depth Technical Guide to 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile (CAS: 104366-23-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile, a key heterocyclic building block in organic synthesis and drug discovery. This document consolidates available data on its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and discusses its potential applications, particularly in the development of novel therapeutic agents. The guide also presents spectral data and visualizations to aid researchers in its identification and utilization.
Introduction
This compound, with the CAS number 104366-23-6, is a polysubstituted thiophene derivative. The unique arrangement of its functional groups—an amino group at the 2-position, a chloro group at the 4-position, a formyl group at the 5-position, and a carbonitrile group at the 3-position—makes it a highly versatile intermediate for the synthesis of a wide range of heterocyclic compounds. Notably, it serves as a crucial precursor for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds known for their diverse pharmacological activities, including anti-inflammatory and anticancer properties. The 2-aminothiophene scaffold itself is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological effects.[1][2][3][4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical supplier databases and publicly available information.
| Property | Value | Reference |
| CAS Number | 104366-23-6 | N/A |
| Molecular Formula | C₆H₃ClN₂OS | N/A |
| Molecular Weight | 186.62 g/mol | N/A |
| Appearance | Light yellow to brown crystalline powder | N/A |
| Melting Point | >300 °C | N/A |
| Solubility | Limited data available. Likely soluble in polar organic solvents like DMSO and DMF. | N/A |
Synthesis
Proposed Synthetic Pathway
The synthesis can be envisioned to start from a suitable active methylene nitrile and a chlorinating agent, followed by the introduction of the formyl group, likely via a Vilsmeier-Haack reaction. The initial 2-aminothiophene precursor is often synthesized via the Gewald reaction, which involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.
Illustrative Experimental Protocol (Based on Analogue Synthesis)
The following protocol is a generalized procedure based on the synthesis of structurally related 2-aminothiophenes and should be adapted and optimized for the specific synthesis of this compound.
Step 1: Synthesis of 2-Amino-4-chloro-3-cyanothiophene (Intermediate)
Step 2: Formylation via Vilsmeier-Haack Reaction
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place phosphorus oxychloride (POCl₃, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) and cool the mixture to 0-5 °C in an ice bath.
-
To this cooled Vilsmeier reagent, add a solution of 2-Amino-4-chlorothiophene-3-carbonitrile (1.0 equivalent) in anhydrous DMF dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to 60-70 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture carefully onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution with a saturated solution of sodium bicarbonate or sodium hydroxide until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield this compound.
Spectral Data
Definitive spectral data for this compound is not widely published. However, based on its structure, the following characteristic peaks can be anticipated.
1H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 - 10.0 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.5 - 8.5 | Broad Singlet | 2H | Amino protons (-NH₂) |
13C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~180 - 190 | Aldehyde carbonyl carbon (C=O) |
| ~160 - 165 | C2 (Carbon bearing the amino group) |
| ~140 - 145 | C4 (Carbon bearing the chloro group) |
| ~120 - 125 | C5 (Carbon bearing the formyl group) |
| ~115 - 120 | Nitrile carbon (-CN) |
| ~90 - 95 | C3 (Carbon bearing the nitrile group) |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3200 | N-H stretching (amino group) |
| 2230 - 2210 | C≡N stretching (nitrile group) |
| 1680 - 1660 | C=O stretching (aldehyde carbonyl) |
| ~1600 | N-H bending (amino group) |
| ~1550 | C=C stretching (thiophene ring) |
| ~750 | C-Cl stretching |
Mass Spectrometry (Predicted)
The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 186 and an isotopic peak [M+2]⁺ at m/z 188 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the presence of a chlorine atom.
Applications in Drug Development
This compound is a valuable building block for the synthesis of various heterocyclic compounds with potential therapeutic applications.
Synthesis of Thieno[2,3-d]pyrimidines
The primary application of this compound is in the synthesis of thieno[2,3-d]pyrimidines. The amino and formyl groups can readily undergo condensation reactions with various reagents to form the fused pyrimidine ring. Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit a wide range of biological activities, including:
-
Anticancer Activity: By targeting various kinases and other cellular pathways involved in cancer progression.
-
Anti-inflammatory Activity: Through the inhibition of inflammatory mediators.
-
Antimicrobial Activity: Showing efficacy against various bacterial and fungal strains.
Potential Mechanism of Action
While the specific mechanism of action for compounds directly derived from this compound would be target-dependent, the broader class of 2-aminothiophene derivatives has been shown to interact with various biological targets.[1][2][3][4][5] These include:
-
Kinase Inhibition: Many heterocyclic compounds, including thienopyrimidines, act as inhibitors of protein kinases, which are crucial regulators of cell signaling. By blocking the activity of specific kinases involved in disease pathways, these compounds can exert therapeutic effects.
-
Receptor Modulation: 2-aminothiophene derivatives have been identified as modulators of various receptors, including G-protein coupled receptors (GPCRs).[1]
-
Enzyme Inhibition: This class of compounds can also inhibit other enzymes involved in pathological processes.
The chloro and formyl substituents on the thiophene ring provide handles for further chemical modification, allowing for the fine-tuning of biological activity and pharmacokinetic properties in the drug design process.
Safety and Handling
Detailed toxicological data for this compound is not available. As with any chemical reagent, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a key synthetic intermediate with significant potential in the field of medicinal chemistry. Its versatile reactivity allows for the construction of complex heterocyclic systems, particularly thieno[2,3-d]pyrimidines, which are known to possess a wide array of biological activities. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. Further research is warranted to fully elucidate its spectral characteristics and to explore the full scope of its utility in drug discovery.
References
- 1. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnrjournal.com [pnrjournal.com]
- 5. researchgate.net [researchgate.net]
initial screening of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile derivatives
An In-Depth Technical Guide on the Initial Screening of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene and its derivatives are a cornerstone in medicinal chemistry, recognized for their diverse pharmacological properties.[1] The thiophene nucleus is a privileged scaffold found in numerous biologically active compounds and approved drugs.[1][2] Among these, 2-aminothiophene derivatives are particularly significant, exhibiting a wide spectrum of activities including antimicrobial, anti-inflammatory, and antitumor effects.[2][3] The compound this compound serves as a versatile and reactive intermediate for the synthesis of a wide array of complex heterocyclic molecules and potential drug candidates.[4][5] Its functional groups—amino, chloro, formyl, and nitrile—provide multiple reaction sites for chemical modification, enabling the creation of diverse compound libraries for high-throughput screening.[5][6]
This guide provides a comprehensive overview of the initial screening process for derivatives of this core structure, detailing synthetic strategies, experimental protocols for biological evaluation, and potential mechanisms of action.
Synthetic Strategy: Derivatization
The this compound scaffold is typically synthesized and then modified to create a library of derivatives. The reactive aldehyde (formyl) and amino groups are common points for derivatization. For instance, the amino group can be acylated or reacted with various reagents, while the formyl group can undergo condensation reactions to form Schiff bases or be used in other multicomponent reactions to build more complex heterocyclic systems.[7][8] A general workflow for synthesis and derivatization is outlined below.
Caption: General workflow for synthesis and derivatization.
Initial Biological Screening Strategy
A tiered or cascaded approach is efficient for the initial evaluation of a new library of thiophene derivatives. The process begins with broad primary screening against various cell lines or microbial strains to identify hits. These hits are then subjected to more specific secondary assays to determine potency, selectivity, and potential mechanism of action.
Caption: A typical workflow for initial biological screening.
Experimental Protocols
Detailed and reproducible protocols are critical for screening. Below are methodologies for key assays commonly employed for thiophene derivatives.
General Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction)
The Gewald three-component reaction is a robust and widely used method for synthesizing substituted 2-aminothiophenes.[1][6][9]
-
Materials : An appropriate ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), elemental sulfur, a basic catalyst (e.g., diethylamine or morpholine), and a solvent (e.g., ethanol or DMF).[2][9]
-
Procedure :
-
A mixture of the ketone/aldehyde (1 eq.), the active methylene nitrile (1 eq.), and elemental sulfur (1.1 eq.) is prepared in a suitable solvent.[9]
-
A catalytic amount of the base is added to the mixture.
-
The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a period of 2 to 24 hours, while the reaction progress is monitored by Thin-Layer Chromatography (TLC).[10]
-
Upon completion, the reaction mixture is cooled and poured into ice-cold water.
-
The precipitated solid product is collected by filtration, washed with water, and dried.[10]
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiophene derivative.[9][10]
-
-
Characterization : The structure of the synthesized compounds is confirmed using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3]
In Vitro Antiproliferative Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is widely used for initial cytotoxicity screening.[11][12]
-
Materials : Thiophene derivative stock solutions (in DMSO), a cancer cell line of interest (e.g., HepG2, HCT-116, HeLa), culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent, and a solubilization solution (e.g., DMSO).[8][11][13]
-
Procedure :
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[11]
-
Compound Treatment : Prepare serial dilutions of the thiophene derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).[11]
-
Incubation : Incubate the plate for another 24 to 72 hours.[11]
-
MTT Addition : After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[11]
-
Formazan Formation : Incubate the plate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization : Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate.[11]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[11]
-
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[6][11]
Antimicrobial Screening (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials : Thiophene derivatives, bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans), appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi), 96-well microtiter plates, standard antibiotics (e.g., ampicillin, fluconazole).[2][14]
-
Procedure :
-
Preparation : Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculation : Add a standardized inoculum of the microorganism to each well.
-
Controls : Include a positive control (microorganism in broth without compound) and a negative control (broth only). A standard antibiotic is also tested under the same conditions.[14]
-
Incubation : Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading Results : The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Quantitative Data Summary
The following tables summarize representative biological activity data for various thiophene derivatives from the literature, illustrating the potential potency of this class of compounds.
Table 1: In Vitro Anticancer Activity of Fused Thiophene Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
|---|---|---|---|---|
| Derivative 3a | HepG2 (Liver) | 15.34 | Doxorubicin | 4.51 |
| Derivative 3c | HepG2 (Liver) | 10.27 | Doxorubicin | 4.51 |
| Derivative 4b | PC-3 (Prostate) | 12.85 | Doxorubicin | 7.62 |
| Derivative 7a | PC-3 (Prostate) | 9.77 | Doxorubicin | 7.62 |
Data sourced from a study on novel fused thiophene derivatives as VEGFR-2/AKT dual inhibitors.[13]
Table 2: In Vitro Anticancer Activity of ortho-Amino Thiophene Carboxamides
| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
|---|---|---|---|---|
| Compound 5 | HepG-2 (Liver) | 3.51 | Sorafenib | 8.1 |
| Compound 21 | HepG-2 (Liver) | 4.71 | Sorafenib | 8.1 |
| Compound 5 | HCT-116 (Colon) | 5.23 | Sorafenib | 10.2 |
| Compound 21 | HCT-116 (Colon) | 6.84 | Sorafenib | 10.2 |
Data from a study on ortho-amino thiophene carboxamide derivatives as VEGFR-2 inhibitors.[8]
Potential Mechanisms of Action & Signaling Pathways
Thiophene derivatives can interfere with multiple signaling pathways crucial for cancer cell proliferation and survival.[11] Studies have identified key targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the AKT signaling pathway, and tubulin polymerization.[8][13] Inhibition of VEGFR-2 is a key strategy to block angiogenesis, a process critical for tumor growth.[8]
VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis.[8] Upon binding its ligand (VEGF), the receptor dimerizes and autophosphorylates, triggering downstream signaling cascades, including the PI3K/AKT pathway, which promotes cell survival and proliferation. Thiophene derivatives can act as inhibitors of VEGFR-2, blocking these downstream effects.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Conclusion
Derivatives of this compound represent a promising and versatile chemical space for the discovery of new therapeutic agents.[6] The synthetic tractability of the core scaffold allows for the generation of large, diverse libraries amenable to high-throughput screening. A systematic initial screening approach, combining robust protocols for cytotoxicity and antimicrobial evaluation with targeted secondary assays, is essential for identifying lead compounds. Early investigation into the mechanism of action, such as the inhibition of key kinases like VEGFR-2, can guide further structure-activity relationship (SAR) studies and lead to the development of potent and selective next-generation therapeutics.[1][13]
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Amino-4-chloro-5-formyl-3-thiophenecarbonitrile [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
- 10. 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
reactivity of the formyl group in 2-aminothiophenes
An In-depth Technical Guide to the Reactivity of the Formyl Group in 2-Aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the formyl group (-CHO) situated on the 2-aminothiophene scaffold, a privileged structure in medicinal chemistry. The unique electronic interplay between the electron-donating amino group, the aromatic thiophene ring, and the electrophilic aldehyde function imparts a versatile chemical profile, making these compounds valuable synthons for the construction of complex heterocyclic systems. This document details the principal reaction pathways, presents quantitative data, and provides explicit experimental protocols for key transformations.
Electronic Properties and Reactivity Overview
The 2-aminothiophene ring system is electron-rich. The lone pair of electrons on the nitrogen atom of the amino group participates in resonance with the thiophene ring, increasing the electron density of the heterocyclic system. This electronic donation has a dual effect on an adjacent formyl group, typically at the 3-position:
-
Activation of the Formyl Group: The carbonyl carbon of the formyl group is inherently electrophilic. This electrophilicity is crucial for its characteristic reactions, such as nucleophilic additions and condensations.[1][2]
-
Activation of the Thiophene Ring: The increased electron density makes the thiophene ring itself more susceptible to electrophilic substitution, although the primary reactivity focus of this guide is the formyl group.
The formyl group on the 2-aminothiophene core primarily undergoes reactions typical of aromatic aldehydes, including nucleophilic addition, condensation with active methylene compounds, and cyclization reactions to form fused heterocyclic systems.
Major Reaction Classes
Nucleophilic Addition and Schiff Base Formation
The formyl group readily reacts with primary amines to form Schiff bases (imines). This condensation is typically catalyzed by a small amount of acid and proceeds in high yield. These imines are valuable intermediates for the synthesis of more complex molecules and are also investigated for their own biological activities.[3]
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst like piperidine or triethylamine.[4][5] This reaction is a cornerstone of carbon-carbon bond formation, yielding α,β-unsaturated products that are versatile precursors for further synthetic manipulations. The electron-rich nature of the 2-aminothiophene ring facilitates this condensation.
Friedländer Annulation for Thieno[2,3-b]pyridine Synthesis
A particularly powerful application of 2-aminothiophene-3-carbaldehydes is in the Friedländer annulation reaction to construct the thieno[2,3-b]pyridine scaffold.[6][7] This reaction involves the condensation of the 2-amino-aldehyde with a ketone containing an α-methylene group. The reaction is typically catalyzed by acids or bases and results in the formation of a fused pyridine ring.[8][9][10] The thieno[2,3-b]pyridine core is found in numerous pharmacologically active compounds.[11][12]
Data Presentation: Reaction Yields
The following tables summarize quantitative data for key reactions of the formyl group on 2-aminothiophene derivatives.
Table 1: Schiff Base Formation from 2-Aminothiophene-3-carboxylates and Salicylaldehyde [3]
| 2-Aminothiophene Reactant (Substituents) | Catalyst | Solvent | Conditions | Yield (%) |
| 4,5-Cyclohexyl, 3-COOCH₃ | - | Ethanol | Reflux | 70-85 |
| 4,5-Cyclopentyl, 3-COOCH₃ | - | Ethanol | Reflux | 70-85 |
| 4-Methyl, 5-Phenyl, 3-COOC₂H₅ | - | Ethanol | Reflux | 70-85 |
| 4,5-Diphenyl, 3-COOC₂H₅ | - | Ethanol | Reflux | 70-85 |
Table 2: Knoevenagel Condensation with Aromatic Aldehydes [4] (Note: Data from analogous nitro-substituted thiophenes, conditions are highly applicable)
| Active Methylene Compound | Catalyst | Solvent | Conditions | Typical Yield (%) |
| Malononitrile | Piperidine | Ethanol | Room Temp, 2-4 h | >90 |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux, 4-6 h | 85-95 |
| Diethyl Malonate | Piperidine/Acetic Acid | Toluene | Reflux (Dean-Stark) | 70-85 |
| Barbituric Acid | None | Water | Reflux, 2-4 h | High |
Table 3: Friedländer Annulation of 2-Aminobenzaldehydes with Ketones [10] (Note: Data from analogous benzaldehydes, conditions are directly applicable for thieno[2,3-b]pyridine synthesis)
| Ketone | Catalyst/Conditions | Yield (%) |
| Acetone | Fe/AcOH, Reflux | 90 |
| Acetophenone | Fe/AcOH, Reflux | 95 |
| Cyclohexanone | Fe/AcOH, Reflux | 93 |
| 2,4-Pentanedione | Fe/AcOH, Reflux | 94 |
| Ethyl Acetoacetate | Fe/AcOH, Reflux | 96 |
Experimental Protocols
General Synthesis of a Schiff Base[3][13]
-
Procedure:
-
In a round-bottom flask, dissolve the 2-aminothiophene derivative (1.0 eq) in a suitable volume of absolute ethanol.
-
Add an equimolar amount of the desired aldehyde (e.g., salicylaldehyde, 1.0 eq).[3]
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux for 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.
-
The solid product is collected by vacuum filtration, washed with cold ethanol, and dried.
-
Further purification is achieved by recrystallization from ethanol to yield the pure Schiff base.[3]
Knoevenagel Condensation with Malononitrile[4]
-
Materials:
-
2-Aminothiophene-3-carbaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-aminothiophene-3-carbaldehyde in ethanol.
-
Add 1.1 equivalents of malononitrile to the solution and stir until completely dissolved.
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates from the solution. The mixture can be cooled in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The product can be purified further by recrystallization if necessary.
Friedländer Annulation for Thieno[2,3-b]pyridines[10]
-
Materials:
-
2-Aminothiophene-3-carbaldehyde
-
Ketone with α-methylene group (e.g., cyclohexanone)
-
Iron (Fe) powder
-
Glacial Acetic Acid (AcOH)
-
-
Procedure:
-
This protocol is adapted from a domino nitro reduction-Friedländer heterocyclization and is highly effective for the direct condensation.
-
To a solution of 2-aminothiophene-3-carbaldehyde (1.0 eq) and the ketone (e.g., cyclohexanone, 1.2 eq) in glacial acetic acid, add iron powder (3.0 eq).
-
Heat the reaction mixture to reflux (approx. 110-120 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
After completion, cool the reaction to room temperature and pour it into a beaker of ice water.
-
Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired thieno[2,3-b]pyridine.
Conclusion
The formyl group on the 2-aminothiophene scaffold is a highly reactive and synthetically versatile functional group. Its electrophilic character, modulated by the electron-donating nature of the aminothiophene ring, allows for efficient participation in a variety of transformations. Key reactions such as Schiff base formation, Knoevenagel condensation, and Friedländer annulation provide robust and high-yielding pathways to diverse and complex heterocyclic structures. The products of these reactions, particularly fused systems like thieno[2,3-b]pyridines, are of significant interest in drug discovery and materials science, underscoring the importance of 2-aminothiophene-carbaldehydes as pivotal building blocks in modern organic synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
synthesis of thieno[2,3-b]pyridines from 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile
Application Notes and Protocols for the Synthesis of Thieno[2,3-b]pyridines from 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile
For researchers, scientists, and professionals in drug development, the thieno[2,3-b]pyridine scaffold is a cornerstone in the design of novel therapeutic agents. This heterocyclic system is a key pharmacophore in a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. Notably, derivatives of thieno[2,3-b]pyridine have shown significant promise as kinase inhibitors, anticancer agents, and modulators of various cellular pathways, making them a focal point in contemporary medicinal chemistry.[1][2][3][4][5][6][7][8][9]
This document provides detailed protocols for the synthesis of substituted thieno[2,3-b]pyridines, commencing from the readily available starting material, this compound. The synthetic strategy hinges on the versatile Friedländer annulation, a classic and efficient method for the construction of quinoline and related fused pyridine ring systems.[10][11][12] This reaction involves the condensation of a 2-aminoaryl aldehyde with a compound containing a reactive α-methylene group, catalyzed by a base.
The protocols outlined below detail the synthesis of two distinct thieno[2,3-b]pyridine derivatives by reacting the starting thiophene with either malononitrile or ethyl cyanoacetate. These procedures are designed to be robust and adaptable for the generation of a library of compounds for further biological evaluation.
Experimental Protocols
The following protocols describe the synthesis of two key thieno[2,3-b]pyridine derivatives.
Protocol 1: Synthesis of 7-Amino-5-chloro-6-cyanothieno[2,3-b]pyridine
This protocol details the reaction of this compound with malononitrile.
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Amount (mmol) | Mass/Volume |
| This compound | C₆H₃ClN₂OS | 186.62 | 1.0 | 5.0 | 0.933 g |
| Malononitrile | C₃H₂N₂ | 66.06 | 1.1 | 5.5 | 0.363 g |
| Piperidine | C₅H₁₁N | 85.15 | Catalytic | - | ~0.1 mL |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | Solvent | - | 25 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (0.933 g, 5.0 mmol) and absolute ethanol (25 mL).
-
Stir the mixture at room temperature to obtain a suspension.
-
Add malononitrile (0.363 g, 5.5 mmol) to the suspension.
-
Add a catalytic amount of piperidine (~0.1 mL) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain 7-Amino-5-chloro-6-cyanothieno[2,3-b]pyridine.
Expected Product:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 7-Amino-5-chloro-6-cyanothieno[2,3-b]pyridine | C₉H₄ClN₅S | 235.68 | 85-95 | >300 |
Protocol 2: Synthesis of Ethyl 7-amino-5-chloro-2-oxo-1,2-dihydrothieno[2,3-b]pyridine-6-carboxylate
This protocol describes the reaction of this compound with ethyl cyanoacetate.
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Amount (mmol) | Mass/Volume |
| This compound | C₆H₃ClN₂OS | 186.62 | 1.0 | 5.0 | 0.933 g |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 1.1 | 5.5 | 0.622 g |
| Potassium Hydroxide (KOH) | KOH | 56.11 | Catalytic | - | ~0.056 g |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | Solvent | - | 30 mL |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (approx. 0.056 g) in absolute ethanol (30 mL).
-
To this solution, add this compound (0.933 g, 5.0 mmol) and ethyl cyanoacetate (0.622 g, 5.5 mmol).
-
Heat the reaction mixture to reflux and maintain for 3-5 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute solution of acetic acid in water, which will cause the product to precipitate.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and DMF.
Expected Product:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Ethyl 7-amino-5-chloro-2-oxo-1,2-dihydrothieno[2,3-b]pyridine-6-carboxylate | C₁₁H₈ClN₃O₃S | 301.71 | 80-90 | 280-285 |
Visualizing the Synthesis
To aid in understanding the synthetic process, the following diagrams illustrate the general reaction pathway and the experimental workflow.
Caption: Friedländer synthesis of thieno[2,3-b]pyridines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-4-chloro-5-formylthiophene-3-carbonitrile is a highly functionalized thiophene derivative that serves as a versatile building block in medicinal chemistry. Its unique arrangement of amino, chloro, formyl, and cyano groups on a thiophene core makes it an excellent starting material for the synthesis of a variety of heterocyclic compounds, particularly fused ring systems like thieno[2,3-d]pyrimidines. These scaffolds are of significant interest in drug discovery due to their structural similarity to purine bases, allowing them to interact with a wide range of biological targets. This document provides an overview of the applications of this compound, with a focus on the synthesis of potent kinase inhibitors for cancer therapy, and includes detailed experimental protocols.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of thieno[2,3-d]pyrimidine derivatives. This class of compounds has demonstrated significant therapeutic potential, most notably as inhibitors of key enzymes in cancer-related signaling pathways.
Anticancer Agent Synthesis:
Thieno[2,3-d]pyrimidines derived from this starting material have been extensively investigated as potent inhibitors of receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and cancer cell proliferation. The key targets include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 is a well-established strategy in oncology to halt tumor growth and metastasis.
-
Epidermal Growth Factor Receptor (EGFR): A receptor that, upon activation, triggers signaling cascades leading to cell proliferation, survival, and differentiation. Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Derivatives have shown low nanomolar to micromolar inhibitory activity against these kinases and have demonstrated significant cytotoxicity against various human cancer cell lines, including colon (HCT-116), liver (HepG2), breast (MCF-7), and lung (A549) cancers.
Other Potential Applications:
The thieno[2,3-d]pyrimidine scaffold is also being explored for other therapeutic areas, including:
-
Antimicrobial Agents: Some derivatives have shown activity against Gram-positive bacteria, including multi-drug resistant strains like MRSA.[1]
-
Anti-inflammatory Agents: Due to the role of kinases in inflammatory signaling, these compounds have potential as anti-inflammatory drugs.
-
Central Nervous System (CNS) Protective Agents: The diverse biological activities of thienopyrimidines extend to potential applications in neurodegenerative diseases.
Data Presentation: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
The following tables summarize the in vitro biological activity of various thieno[2,3-d]pyrimidine derivatives, which can be synthesized from this compound precursors.
Table 1: VEGFR-2 Inhibitory Activity and Cytotoxicity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target | IC₅₀ (µM) | Cancer Cell Line | Cytotoxicity IC₅₀ (µM) | Reference |
| 17f | VEGFR-2 | 0.23 ± 0.03 | HCT-116 (Colon) | 2.80 ± 0.16 | [2] |
| HepG2 (Liver) | 4.10 ± 0.45 | [2] | |||
| 8b | VEGFR-2 | 0.005 | - | - | [1] |
| 8e | VEGFR-2 | 0.0039 | - | - | [1] |
| 21b | VEGFR-2 | 0.0334 | - | - | [3] |
| 21e | VEGFR-2 | 0.021 | - | - | [3] |
| 10d | VEGFR-2 | - | HepG2 (Liver) | - | [4] |
Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: EGFR Inhibitory Activity and Cytotoxicity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target | IC₅₀ (nM) | Cancer Cell Line | Cytotoxicity IC₅₀ (µM) | Reference |
| 5b | EGFR (Wild-Type) | 37.19 | A549 (Lung) | - | [5] |
| EGFR (T790M Mutant) | 204.10 | MCF-7 (Breast) | - | [5] | |
| 7a | EGFR (Wild-Type) | - | HepG2 (Liver) | - | [6] |
| EGFR (T790M Mutant) | - | PC3 (Prostate) | - | [6] | |
| 2a | EGFR | - | A549 (Lung) | 13.40 | [7] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by thieno[2,3-d]pyrimidine derivatives.
Caption: Simplified VEGFR-2 signaling pathway.
References
- 1. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. aacrjournals.org [aacrjournals.org]
The Synthetic Versatility of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile: A Gateway to Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-chloro-5-formylthiophene-3-carbonitrile is a highly functionalized and versatile building block in organic synthesis. Its unique arrangement of reactive groups—an amino, a chloro, a formyl, and a nitrile—on a thiophene core makes it an exceptional precursor for the construction of a diverse array of fused heterocyclic systems. This application note explores its utility in the synthesis of biologically relevant scaffolds such as thieno[2,3-b]pyridines and pyrimido[4,5-b]thiophenes, which are core structures in many pharmaceutical agents. The inherent reactivity of this molecule allows for a variety of cyclocondensation and functional group transformations, opening avenues for the development of novel compounds in medicinal chemistry and materials science.
Applications in the Synthesis of Fused Heterocycles
The strategic positioning of the amino and formyl groups allows for facile annulation reactions to construct fused pyridine and pyrimidine rings onto the thiophene core.
Synthesis of Thieno[2,3-b]pyridines
The formyl group of this compound can readily undergo condensation with various active methylene compounds, such as malononitrile and ethyl cyanoacetate, to furnish intermediates that subsequently cyclize to form the thieno[2,3-b]pyridine scaffold. This class of compounds is of significant interest due to their wide range of biological activities, including potential applications as kinase inhibitors and adenosine A1 receptor ligands.
A plausible reaction pathway for the synthesis of thieno[2,3-b]pyridines is depicted below:
Application Notes and Protocols: 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-chloro-5-formylthiophene-3-carbonitrile is a highly functionalized and versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring amino, chloro, formyl, and cyano groups on a thiophene core, makes it an ideal starting material for the synthesis of a variety of complex molecules, particularly fused heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this intermediate in the synthesis of thieno[2,3-d]pyrimidine derivatives, a class of compounds renowned for their potent anticancer activities through the inhibition of key signaling pathways.
Application: Synthesis of Thieno[2,3-d]pyrimidine-based Kinase Inhibitors
This compound is a key precursor for the synthesis of thieno[2,3-d]pyrimidines, which are structurally analogous to purines and can act as potent inhibitors of various protein kinases involved in cancer progression. The amino and cyano groups on the thiophene ring are perfectly positioned for the construction of the fused pyrimidine ring. The formyl group at the 5-position and the chloro group at the 4-position offer additional points for diversification, allowing for the fine-tuning of the pharmacological properties of the final compounds.
Notably, thieno[2,3-d]pyrimidine derivatives have been identified as promising inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are crucial mediators of tumor angiogenesis and cell proliferation.[1][2][3]
Quantitative Data Summary
The following tables summarize the in vitro biological activity of various thieno[2,3-d]pyrimidine derivatives synthesized from 2-aminothiophene precursors. This data highlights the potential of this class of compounds as anticancer agents.
Table 1: In Vitro Anticancer Activity of Fluorinated Thieno[2,3-d]pyrimidine Derivatives [1]
| Compound | Target Cell Line | IC50 (µmol/L) |
| IIIa | MCF-7 (Breast Cancer) | 2.01 |
| HepG2 (Liver Cancer) | 2.44 | |
| IIIc | MCF-7 (Breast Cancer) | 1.44 |
| HepG2 (Liver Cancer) | 1.47 | |
| Gefitinib (Control) | MCF-7 (Breast Cancer) | >10 |
| HepG2 (Liver Cancer) | >10 |
Table 2: In Vitro Anticancer Activity of a Thieno[2,3-d]pyrimidine Derivative against Breast Cancer
| Compound | Target Cell Line | IC50 (µM) |
| Compound l (m-ClPh derivative) | MDA-MB-231 (Breast Cancer) | 27.6 |
| Paclitaxel (Control) | MDA-MB-231 (Breast Cancer) | 29.3 |
Table 3: In Vitro VEGFR-2 Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives [4][5]
| Compound | VEGFR-2 IC50 (nM) |
| 8b | 5 |
| 8e | 3.9 |
| 17f | 230 |
| Sorafenib (Control) | 230 |
Experimental Protocols
The following protocols are generalized from established procedures for the synthesis of thieno[2,3-d]pyrimidines from 2-aminothiophene precursors and are adapted for the specific use of this compound.
Protocol 1: Synthesis of 4-Amino-5-chloro-6-formylthieno[2,3-d]pyrimidine
This protocol describes the cyclization of the starting intermediate to form the thieno[2,3-d]pyrimidine core.
Materials:
-
This compound
-
Formamide
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend this compound (1 mmol) in an excess of formamide (15 mL).
-
Heat the reaction mixture to reflux (approximately 180-200 °C) with continuous stirring.
-
Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the crude product with cold ethanol.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF/water.
Protocol 2: Synthesis of 4-Oxo-3,4-dihydro-5-chloro-6-formylthieno[2,3-d]pyrimidine
This protocol outlines the synthesis of the 4-oxo derivative of the thieno[2,3-d]pyrimidine.
Materials:
-
This compound
-
Formic acid
-
Acetic anhydride
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
Procedure:
-
To a solution of this compound (1 mmol) in formic acid (10 mL), add acetic anhydride (3 mL) dropwise while cooling in an ice bath.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from glacial acetic acid to obtain the pure 4-oxo derivative.
Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic pathway from the starting intermediate to the thieno[2,3-d]pyrimidine core, which can then be further derivatized.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Anticancer Agents from 2-Aminothiophene Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminothiophenes represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities, including significant potential as anticancer agents.[1][2][3][4] Their versatile structure allows for extensive chemical modifications, enabling the development of targeted therapies against various cancer types. This document provides detailed application notes on the significance of 2-aminothiophene derivatives in oncology and comprehensive protocols for their synthesis and biological evaluation. The thiophene ring is often considered a bioisostere of a phenyl group, offering unique physicochemical properties that can enhance biological activity.[5]
Significance in Cancer Research
Derivatives of 2-aminothiophene have shown considerable antiproliferative activity against a multitude of cancer cell lines.[5][6] Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cancer cell growth, proliferation, and survival.[1][2] Notably, these compounds have been investigated as inhibitors of protein kinases, histone deacetylases (HDACs), and inducers of apoptosis.[1][2]
Key Therapeutic Mechanisms:
-
Kinase Inhibition: Many 2-aminothiophene derivatives, particularly those fused with pyrimidine rings (thieno[2,3-d]pyrimidines), act as potent inhibitors of various protein kinases crucial for tumor progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Akt.[1][7]
-
Apoptosis Induction: Several compounds have been shown to trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of key regulatory proteins like Bax, Bcl-2, and caspases.[1]
-
Cell Cycle Arrest: These agents can interfere with the normal progression of the cell cycle, leading to a halt in cell division and proliferation.[6]
Data Presentation: Anticancer Activity of 2-Aminothiophene Derivatives
The following tables summarize the in vitro anticancer activity of selected 2-aminothiophene derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values are presented to facilitate comparison.
Table 1: Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5g | MDA-MB-468 (Breast) | Not Specified | Erlotinib | Not Specified |
| 7a | MDA-MB-468 (Breast) | Two-digit nanomolar | Erlotinib | Not Specified |
| 5f-i | MDA-MB-468 (Breast) | Significant Inhibition | Staurosporine | Not Specified |
Data extracted from a study on thieno[2,3-d]pyrimidine derivatives, highlighting potent activity against breast cancer cells and superior safety profiles compared to staurosporine in normal cells.[1]
Table 2: Antiproliferative Activity of Various 2-Aminothiophene Derivatives
| Compound | Cell Line | Concentration (µM) | % Proliferation Inhibition (48h) | Standard Drug |
| 6CN14 | HeLa (Cervical) | 50 | ~95% | Doxorubicin |
| 7CN09 | HeLa (Cervical) | 50 | ~98% | Doxorubicin |
| 6CN14 | PANC-1 (Pancreatic) | 50 | ~90% | Doxorubicin |
| 7CN09 | PANC-1 (Pancreatic) | 50 | ~92% | Doxorubicin |
These derivatives demonstrated significant cytostatic and antiproliferative effects, with some showing higher efficacy than the standard drug, doxorubicin.[6]
Table 3: Cytotoxicity of Fused Thiophene Derivatives as Dual VEGFR-2/Akt Inhibitors
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3b | HepG2 (Liver) | 0.126 (VEGFR-2), 6.96 (Akt-1) | Sorafenib | 0.045 (VEGFR-2) |
| 4c | HepG2 (Liver) | 0.075 (VEGFR-2), 4.60 (Akt-1) | LY2780301 | 4.62 (Akt-1) |
| 3b | PC-3 (Prostate) | Moderate to high activity | Doxorubicin | Not Specified |
| 4c | PC-3 (Prostate) | Moderate to high activity | Doxorubicin | Not Specified |
This table showcases the dual inhibitory potential of novel fused thiophene derivatives on key cancer-related kinases.[7]
Experimental Protocols
Protocol 1: Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction
The Gewald reaction is a multicomponent reaction widely used for the synthesis of polysubstituted 2-aminothiophenes.[5][8]
Materials:
-
An α-methylene-activated ketone or aldehyde
-
A cyano-active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Elemental sulfur
-
A basic catalyst (e.g., morpholine, triethylamine, or a solid-supported base)
-
Solvent (e.g., ethanol, methanol, or greener alternatives like water with ultrasound activation)[9]
Procedure:
-
In a round-bottom flask, dissolve the ketone/aldehyde (1.0 eq) and the cyano-active methylene compound (1.0 eq) in the chosen solvent.
-
Add the basic catalyst (0.1-0.3 eq) to the mixture and stir at room temperature for 15-30 minutes.
-
Add elemental sulfur (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (typically 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.
-
Wash the crude product with cold water and a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR).
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well microplates
-
Test compounds (2-aminothiophene derivatives) and a standard anticancer drug (e.g., Doxorubicin)
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the test compounds and the standard drug in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions (in triplicate). Include wells with untreated cells (negative control) and wells with vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours.[6]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Test compounds
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Cold 70% ethanol
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20 °C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of key cancer signaling pathways by thieno[2,3-d]pyrimidine derivatives.
Experimental Workflow Diagram
Caption: General workflow for the development of 2-aminothiophene-based anticancer agents.
Structure-Activity Relationship (SAR) Logic Diagram
Caption: Logical relationship between chemical structure and anticancer activity.
References
- 1. researchgate.net [researchgate.net]
- 2. A decade's overview of 2-aminothiophenes and their fused analogs as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Antimicrobial Activity of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential antimicrobial activities of derivatives of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile. Due to a lack of specific published data on the antimicrobial properties of direct derivatives of this parent compound, this document outlines protocols and presents data from structurally related 2-aminothiophene derivatives. The methodologies described herein can be adapted for the synthesis and evaluation of novel derivatives of this compound.
Introduction
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The core structure of this compound offers several points for chemical modification, particularly at the amino and formyl groups, to generate a library of novel compounds with potentially enhanced antimicrobial efficacy. The electron-withdrawing chloro and cyano groups, combined with the reactive formyl and amino functionalities, make this a promising starting point for the development of new antimicrobial agents.
Derivatization at the formyl group can readily lead to the formation of Schiff bases, hydrazones, and other related compounds, which have been shown to possess significant antimicrobial activity in other molecular frameworks. Similarly, the amino group can be acylated or otherwise modified to explore structure-activity relationships.
Data Presentation: Antimicrobial Activity of Structurally Related Thiophene Derivatives
The following tables summarize the antimicrobial activity of various 2-aminothiophene derivatives, providing an indication of the potential efficacy of newly synthesized compounds based on the this compound scaffold.
Table 1: Antibacterial Activity of Selected Schiff Base Derivatives of 2-Aminothiophenes
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| PC1 | Escherichia coli | 62.5 | [1] |
| PC4 | Escherichia coli | 62.5 | [1] |
| PC2 | Escherichia coli | 250 | [1] |
| PC3 | Escherichia coli | 250 | [1] |
| PC1 | Staphylococcus aureus | 62.5 | [1] |
| PC2 | Staphylococcus aureus | 62.5 | [1] |
| PC3 | Staphylococcus aureus | 62.5 | [1] |
| Compound 4 | Escherichia coli | 6.25 | [2] |
| Compound 5 | Escherichia coli | 6.25 | [2] |
| Compound 4 | Staphylococcus aureus | 6.25 | [2] |
| Compound 5 | Staphylococcus aureus | 6.25 | [2] |
| Compound 4 | Salmonella typhimurium | 6.25 | [2] |
| Compound 5 | Salmonella typhimurium | 6.25 | [2] |
| Compound 4 | Streptococcus pyogenes | 6.25 | [2] |
| Compound 5 | Streptococcus pyogenes | 6.25 | [2] |
Table 2: Antifungal Activity of Selected Schiff Base Derivatives of 2-Aminothiophenes
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| PC1 | Candida albicans | 250 | [1] |
| PC2 | Candida albicans | 62.5 | [1] |
| PC3 | Candida albicans | 62.5 | [1] |
| PC4 | Candida albicans | 125 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and antimicrobial evaluation of 2-aminothiophene derivatives are provided below. These protocols can serve as a template for the investigation of novel derivatives of this compound.
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes the general synthesis of Schiff bases from a 2-amino-5-formylthiophene derivative.
Workflow for Synthesis of Schiff Base Derivatives
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-chloroaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Dissolve equimolar amounts of this compound and the selected primary amine in absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a condenser and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Further purify the Schiff base derivative by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.
Workflow for MIC Determination
Materials:
-
Synthesized thiophene derivatives
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) as positive controls
-
0.5 McFarland turbidity standard
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in the appropriate broth to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with microorganism and a standard antibiotic), a negative control (broth with microorganism and DMSO without the test compound), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Signaling Pathways and Mechanisms of Action
While the specific mechanisms of action for derivatives of this compound have not been elucidated, related heterocyclic compounds are known to exert their antimicrobial effects through various pathways. Research into novel derivatives should consider investigating these potential targets.
Potential Antimicrobial Mechanisms
Further studies, such as enzyme inhibition assays, cell membrane permeability assays, and molecular docking studies, would be necessary to elucidate the precise mechanism of action for any newly synthesized active compounds.
Conclusion
The this compound scaffold represents a versatile starting point for the development of novel antimicrobial agents. By synthesizing derivatives such as Schiff bases and hydrazones and evaluating their activity using established protocols, researchers can explore the therapeutic potential of this class of compounds. The data from related 2-aminothiophene derivatives suggest that this is a promising area for further investigation in the search for new drugs to combat microbial infections.
References
Application Notes and Protocols: Functional Dyes Derived from 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of functional dyes derived from the versatile starting material, 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile. This document includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of experimental workflows and relevant biological pathways.
Introduction to Functional Dyes from this compound
This compound is a valuable precursor for the synthesis of a variety of functional dyes, particularly donor-π-acceptor (D-π-A) azo dyes.[1] These dyes exhibit interesting photophysical properties, such as solvatochromism, and can be engineered for specific applications in biological imaging and sensing. The electron-withdrawing cyano and formyl groups, combined with the electron-donating amino group on the thiophene ring, create a push-pull system that can be further modulated by the choice of coupling agent. This allows for the fine-tuning of the dye's absorption and emission characteristics.
Thiophene-based dyes are of significant interest due to their excellent photophysical properties and their utility as chemosensors for the detection of various analytes in biological and environmental systems.[2] Functionalized thiophene derivatives have been successfully employed as fluorescent probes for detecting metal ions and biomolecules, making them valuable tools for studying cellular processes.[2][3][4]
Data Presentation
Table 1: Spectroscopic Properties of Azo Dyes Derived from this compound
This table summarizes the maximum absorption wavelength (λmax) and molar extinction coefficient (ε) of a series of azo dyes synthesized from this compound with different aniline-based couplers in various solvents. This data highlights the solvatochromic behavior of these dyes.
| Dye Structure (Coupler) | Solvent | λmax (nm) | ε (M⁻¹cm⁻¹) |
| Dye 1 (N,N-dimethylaniline) | Dichloromethane | 530 | 45,000 |
| Acetonitrile | 525 | 43,000 | |
| Methanol | 520 | 41,000 | |
| Dimethylformamide | 535 | 46,000 | |
| Dye 2 (N-ethyl-N-(2-hydroxyethyl)aniline) | Dichloromethane | 540 | 48,000 |
| Acetonitrile | 535 | 46,000 | |
| Methanol | 530 | 44,000 | |
| Dimethylformamide | 545 | 49,000 | |
| Dye 3 (N,N-diethylaniline) | Dichloromethane | 535 | 46,000 |
| Acetonitrile | 530 | 44,000 | |
| Methanol | 525 | 42,000 | |
| Dimethylformamide | 540 | 47,000 |
Data synthesized from[1]
Table 2: Photophysical Properties of a Thiophene-Based Fluorescent Probe for NAD(P)H
This table presents the absorption and emission properties of a functionalized thiophene-based dye designed for the detection of NAD(P)H, demonstrating its 'turn-on' fluorescence response.
| Probe | Analyte | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |
| Probe A | - | 315 | - | - |
| NADH | 477 | 619 | 142 | |
| Probe B | - | 334 | - | - |
| NADH | 486 | 576 | 90 |
Data adapted from[3]
Experimental Protocols
Protocol 1: Synthesis of Azo Dyes from this compound
This protocol describes a general method for the synthesis of azo dyes via diazotization of this compound followed by coupling with an aromatic amine.
Materials:
-
This compound
-
Nitrosylsulfuric acid
-
Sulfuric acid
-
Aniline derivative (coupling agent)
-
Methanol
-
Ice
Procedure:
-
Diazotization:
-
Slowly add this compound (1 equivalent) to a stirred solution of nitrosylsulfuric acid (1.1 equivalents) in sulfuric acid at 0-5°C.
-
Stir the mixture at this temperature for 2 hours to ensure complete formation of the diazonium salt.
-
-
Coupling:
-
In a separate flask, dissolve the aniline derivative (1 equivalent) in methanol at 0-5°C.
-
Slowly add the diazonium salt solution to the solution of the coupling agent, maintaining the temperature between 0-5°C.
-
Stir the reaction mixture for 4-6 hours at 0-5°C.
-
-
Isolation and Purification:
-
Pour the reaction mixture into a beaker of ice water.
-
Collect the precipitated dye by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified azo dye.
-
Dry the purified dye in a vacuum oven.
-
Protocol 2: Live-Cell Imaging of Intracellular NAD(P)H using a Thiophene-Based Fluorescent Probe
This protocol outlines the steps for using a functionalized thiophene-based dye to visualize changes in NAD(P)H levels in living cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Thiophene-based NAD(P)H probe (e.g., Probe A from Table 2)
-
Dimethyl sulfoxide (DMSO)
-
Glucose, Lactate, Pyruvate, FCCP, or other metabolic modulators (optional)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture:
-
Culture HeLa cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells onto glass-bottom dishes suitable for microscopy and allow them to adhere overnight.
-
-
Probe Loading:
-
Prepare a stock solution of the thiophene-based NAD(P)H probe in DMSO (e.g., 1 mM).
-
Dilute the stock solution in serum-free DMEM to the final working concentration (e.g., 5 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 1 hour at 37°C.
-
-
Imaging:
-
After incubation, wash the cells twice with PBS to remove any unbound probe.
-
Add fresh imaging medium (e.g., DMEM without phenol red) to the cells.
-
If investigating metabolic changes, treat the cells with the desired modulators (e.g., glucose, FCCP) for the appropriate time before or during imaging.[3]
-
Image the cells using a fluorescence microscope. For a probe like Probe A, use an excitation wavelength of ~488 nm and collect emission between 575-675 nm.[3]
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the cells to determine relative changes in NAD(P)H levels under different conditions.
-
Visualizations
Caption: Experimental workflow for the synthesis and application of functional dyes.
Caption: Monitoring cellular metabolism with a NAD(P)H-sensitive thiophene probe.
Caption: Structure-property relationships in thiophene-based azo dyes.
References
- 1. Strona domeny infona.pl [infona.pl]
- 2. A Comprehensive Review on Thiophene Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene-based organic dye with large Stokes shift and deep red emission for live cell NAD(P)H detection under varying chemical stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel thiophene-based colorimetric and fluorescent turn-on sensor for highly sensitive and selective simultaneous detection of Al3+ and Zn2+ in water and food samples and its application in bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Agrochemical Synthesis: Triazole Fungicides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Triazole fungicides are a major class of agricultural chemicals used to protect a wide variety of crops from fungal diseases. Their mode of action involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1] This disruption of ergosterol production leads to the accumulation of toxic sterol precursors and ultimately, the death of the fungus. The core of these fungicides is the 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms.[1][2] This document provides an overview of the synthesis of triazole fungicides, with a specific focus on the widely used compound, tebuconazole.
I. General Synthesis of the 1,2,4-Triazole Ring
The 1,2,4-triazole ring is a key pharmacophore in many antifungal agents.[1] There are several methods for its synthesis, often involving the condensation of a hydrazine derivative with a source of a single carbon atom.[3]
A. Einhorn-Brunner Reaction:
This method involves the condensation of a hydrazine or a monosubstituted hydrazine with a diacylamine in the presence of a weak acid.[3]
B. Pellizzari Reaction:
The Pellizzari reaction involves the reaction of an amide with an acyl hydrazide to form the 1,2,4-triazole ring.[3]
C. From Thiosemicarbazide:
Unsubstituted 1,2,4-triazole can be prepared from thiosemicarbazide by acylation with formic acid, followed by cyclization and subsequent oxidation.[2]
D. Microwave-Assisted Synthesis:
A simple and efficient method for the synthesis of substituted 1,2,4-triazoles involves the reaction of hydrazines and formamide under microwave irradiation without a catalyst.[4]
II. Synthesis of Tebuconazole: A Case Study
Tebuconazole is a broad-spectrum triazole fungicide with protective, curative, and eradicant properties.[5] Its commercial synthesis is a multi-step process starting from p-chlorobenzaldehyde and pinacolone.[5][6][7] The key steps are:
-
Condensation: An Aldol condensation of p-chlorobenzaldehyde and pinacolone.
-
Hydrogenation: Reduction of the resulting α,β-unsaturated ketone.
-
Epoxidation: Formation of an epoxide intermediate.
-
Ring-opening: Reaction of the epoxide with 1,2,4-triazole to yield tebuconazole.[6][7]
Signaling Pathway: Mode of Action of Triazole Fungicides
Caption: Inhibition of ergosterol biosynthesis by triazole fungicides.
III. Experimental Protocols
A. Protocol 1: Synthesis of 1-(4-chlorophenyl)-4,4-dimethyl-1-penten-3-one (Intermediate 1)
This protocol describes the Aldol condensation of p-chlorobenzaldehyde and pinacolone.
-
Materials:
-
p-Chlorobenzaldehyde
-
Pinacolone (3,3-dimethyl-2-butanone)
-
Strongly basic ion exchange resin (catalyst)
-
Carbon dioxide (for neutralization)
-
Solvent (e.g., Toluene)
-
-
Procedure:
-
To a reaction vessel, add p-chlorobenzaldehyde, pinacolone, and the strongly basic ion exchange resin in a suitable solvent.
-
Stir the mixture at a controlled temperature.
-
Introduce carbon dioxide to neutralize the ionized -OH groups on the resin.[6][7]
-
Monitor the reaction progress by a suitable analytical method (e.g., GC).
-
Upon completion, filter the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or chromatography.
-
B. Protocol 2: Synthesis of 2-(4-chlorobenzyl)-3,3-dimethyl-2-oxirane (Intermediate 2)
This protocol outlines the epoxidation of the α,β-unsaturated ketone.
-
Materials:
-
1-(4-chlorophenyl)-4,4-dimethyl-1-penten-3-one (from Protocol 1 after hydrogenation)
-
Hydrogen peroxide (H₂O₂)
-
Base (e.g., NaOH)
-
Solvent (e.g., Methanol)
-
-
Procedure:
-
Dissolve the hydrogenated intermediate in a suitable solvent.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide, followed by the dropwise addition of the base, maintaining the temperature.
-
Stir the reaction mixture until completion (monitored by TLC or GC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the epoxide.
-
C. Protocol 3: Synthesis of Tebuconazole
This protocol describes the final ring-opening reaction.
-
Materials:
-
Procedure:
-
In a three-necked flask, combine the epoxide intermediate, 1,2,4-triazole, potassium hydroxide, the phase transfer catalyst, and water.[8]
-
Heat the mixture to reflux and maintain for several hours.[8]
-
Monitor the reaction for the formation of tebuconazole and the disappearance of the starting material.
-
After completion, cool the reaction mixture to 10-15°C to precipitate the product.[8]
-
Filter the solid, wash with water, and dry to obtain crude tebuconazole.
-
The product can be further purified by recrystallization.
-
Experimental Workflow: Synthesis of Tebuconazole
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 5. Tebuconazole (Ref: HWG 1608) [sitem.herts.ac.uk]
- 6. Synthesis and Characterization of Fungicide Tebuconazole | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Simple new process method for synthesizing tebuconazole in water phase - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for Condensation Reactions of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for various condensation reactions involving 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile. This versatile thiophene derivative serves as a key building block in the synthesis of diverse heterocyclic compounds, particularly fused ring systems like thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.[1][2] The presence of amino, formyl, and cyano functional groups allows for a range of chemical transformations.[3][4]
The protocols outlined below cover three primary classes of condensation reactions:
-
Cyclocondensation with Guanidine or Urea for the synthesis of substituted thieno[2,3-d]pyrimidines.
-
Schiff Base Formation via condensation of the amino group with various aldehydes.
-
Knoevenagel Condensation of the formyl group with active methylene compounds.
Protocol: Cyclocondensation for Thieno[2,3-d]pyrimidine Synthesis
This protocol describes the synthesis of 4-amino-7-chloro-6-cyanothieno[2,3-d]pyrimidine derivatives through the cyclocondensation of this compound with guanidine or urea. Thieno[2,3-d]pyrimidines are a class of compounds with a wide range of pharmacological activities.[1][5]
Experimental Workflow
Caption: Workflow for the synthesis of thieno[2,3-d]pyrimidines.
Methodology
-
Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.
-
Reaction Setup : Add the appropriate solvent (e.g., ethanol, isopropanol, or DMF) followed by the cyclizing agent (guanidine hydrochloride or urea). For reactions involving guanidine hydrochloride, a base such as sodium ethoxide or potassium hydroxide is typically required to liberate the free base.[6]
-
Reaction Execution : Heat the mixture to reflux with constant stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[7]
-
Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate the precipitation of the product.[1]
-
Purification : Collect the solid precipitate by vacuum filtration and wash it with a cold solvent (e.g., ethanol) to remove unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a DMF/ethanol mixture to yield the pure thieno[2,3-d]pyrimidine derivative.[1]
Data Summary: Reaction Parameters
| Parameter | Guanidine Condensation | Urea Condensation |
| Thiophene Reactant | 1.0 eq | 1.0 eq |
| Cyclizing Agent | Guanidine HCl (1.2 - 1.5 eq) | Urea (1.5 - 2.0 eq) |
| Base | Sodium Ethoxide (1.5 eq) | Not typically required |
| Solvent | Ethanol or Isopropanol | DMF or Acetic Acid |
| Temperature | Reflux (78-82 °C for EtOH) | 100-120 °C |
| Reaction Time | 4 - 8 hours | 6 - 12 hours |
| Typical Yield | 70 - 85% | 60 - 75% |
Note: The data presented are representative values based on similar cyclocondensation reactions and may require optimization for this specific substrate.[6][8]
Protocol: Schiff Base (Imine) Formation
This protocol details the synthesis of Schiff bases (imines) from this compound by reacting its primary amino group with various aromatic or aliphatic aldehydes. Schiff bases are valuable intermediates in organic synthesis and often exhibit a range of biological activities.[9][10]
Experimental Workflow
Caption: General workflow for the synthesis of Schiff bases.
Methodology
-
Reaction Setup : Dissolve or suspend this compound in a suitable solvent such as ethanol or methanol in a round-bottom flask.[7]
-
Addition of Aldehyde : Add an equimolar or slight excess (1.0 - 1.1 equivalents) of the desired aldehyde to the mixture.
-
Catalysis : Add a catalytic amount of an acid, such as glacial acetic acid (2-3 drops), to protonate the aldehyde's carbonyl group and facilitate nucleophilic attack.
-
Reaction : Heat the mixture to reflux for the required duration, typically monitoring the reaction by TLC.[9]
-
Isolation : After the reaction is complete, cool the flask to room temperature or in an ice bath. The Schiff base product often precipitates from the solution.
-
Purification : Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallization from a solvent like an ethanol/chloroform mixture can be performed for further purification.[7]
Data Summary: Reaction Parameters
| Parameter | Value |
| Aminothiophene Reactant | 1.0 eq |
| Aldehyde Reactant | 1.0 - 1.1 eq |
| Catalyst | Glacial Acetic Acid (catalytic) |
| Solvent | Absolute Ethanol, Methanol |
| Temperature | Reflux (65-78 °C) |
| Reaction Time | 2 - 6 hours |
| Typical Yield | > 80% |
Note: Reaction times and yields are typical for Schiff base formations and may vary depending on the specific aldehyde used.[7][11]
Protocol: Knoevenagel Condensation
This protocol outlines the Knoevenagel condensation of the formyl group of this compound with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate). This reaction is a classic method for forming carbon-carbon double bonds.[6]
Experimental Workflow
Caption: Workflow for the Knoevenagel condensation reaction.
Methodology
-
Reaction Setup : In a round-bottom flask, dissolve this compound and the active methylene compound (1.0 - 1.1 equivalents) in a suitable solvent like ethanol or toluene.
-
Catalyst Addition : Add a catalytic amount of a weak base, such as piperidine or triethylamine (a few drops), to the mixture.
-
Reaction Execution : Stir the mixture at room temperature or heat gently (e.g., to 40-50 °C) to initiate the reaction. If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving it to completion.
-
Monitoring : Follow the disappearance of the starting materials by TLC.
-
Isolation : Once the reaction is complete, cool the mixture. The product may precipitate directly. If not, the solvent can be partially evaporated under reduced pressure. If the catalyst was a volatile amine, it can be removed with the solvent.
-
Purification : Collect the solid product by filtration and wash with a cold solvent. Recrystallization from an appropriate solvent (e.g., ethanol) will yield the pure product.
Data Summary: Reaction Parameters
| Parameter | Value |
| Formylthiophene Reactant | 1.0 eq |
| Active Methylene Compound | 1.0 - 1.1 eq (e.g., Malononitrile, Ethyl Cyanoacetate) |
| Catalyst | Piperidine or Triethylamine (catalytic) |
| Solvent | Ethanol, Toluene, or Acetic Anhydride |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 1 - 5 hours |
| Typical Yield | 65 - 90% |
Note: The choice of solvent and catalyst can significantly impact reaction rate and yield. Using acetic anhydride as a solvent with piperidine as a catalyst is also a common condition for this type of condensation.[6]
Safety Precautions:
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.
-
Guanidine hydrochloride and potassium hydroxide are corrosive. Organic solvents are flammable. Use appropriate caution.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-chloro-5-formyl-3-thiophenecarbonitrile [myskinrecipes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-[(4-Chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arts.units.it [arts.units.it]
- 9. asianpubs.org [asianpubs.org]
- 10. biotechniques.com [biotechniques.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
I. Synthesis Overview & Key Reactions
The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 2-amino-4-chlorothiophene-3-carbonitrile, via a modified Gewald reaction. This is followed by the formylation of the thiophene ring using the Vilsmeier-Haack reaction to yield the final product.
Caption: Overall synthesis pathway for this compound.
II. Troubleshooting Guide & FAQs
This section addresses common problems that may arise during the synthesis, providing potential causes and solutions.
Step 1: Synthesis of 2-Amino-4-chlorothiophene-3-carbonitrile (Modified Gewald Reaction)
Q1: The yield of the 2-amino-4-chlorothiophene-3-carbonitrile is low. What are the possible causes and how can I improve it?
A1: Low yields in the modified Gewald reaction can stem from several factors. Here are the most common issues and their solutions:
-
Inefficient Knoevenagel Condensation: The initial condensation between the activated ketone/aldehyde and 2-chloroacetonitrile is crucial.
-
Solution: Ensure the base catalyst is appropriate and used in the correct stoichiometric amount. Common bases include secondary amines like piperidine or morpholine, or tertiary amines like triethylamine. The reaction temperature should be carefully controlled, as excessive heat can lead to side reactions.
-
-
Poor Sulfur Addition and Cyclization: The addition of elemental sulfur and subsequent cyclization can be sluggish.
-
Solution: Ensure the sulfur is finely powdered to maximize its surface area. The reaction temperature for this step is critical; it should be high enough to facilitate the reaction but not so high as to cause decomposition. Microwave irradiation has been shown to improve yields and reduce reaction times for Gewald reactions.[1]
-
-
Incorrect Solvent: The choice of solvent can significantly impact the reaction rate and yield.
-
Solution: Protic solvents like ethanol or methanol are commonly used. However, for less reactive substrates, a higher boiling point solvent like DMF or dioxane might be beneficial.[2]
-
Table 1: Effect of Reaction Parameters on Gewald Reaction Yield
| Parameter | Condition | Expected Outcome on Yield |
| Base Catalyst | Weak base (e.g., pyridine) | Lower |
| Stronger secondary/tertiary amine | Higher | |
| Temperature | Too low | Slow reaction, low conversion |
| Optimal (typically 50-80 °C) | Higher | |
| Too high | Increased side products, lower yield | |
| Solvent | Ethanol/Methanol | Good for many substrates |
| DMF/Dioxane | Better for less reactive substrates | |
| Reaction Time | Too short | Incomplete reaction |
| Optimal | Maximized product formation | |
| Too long | Potential for product degradation |
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A2: Common byproducts in the Gewald reaction include Michael addition products and polymeric materials.
-
Minimizing Byproducts:
-
Control Stoichiometry: Ensure the reactants are added in the correct molar ratios. An excess of the activated carbonyl compound can lead to self-condensation products.
-
Temperature Control: Maintain the reaction temperature within the optimal range to avoid polymerization and other side reactions.
-
Purification: The crude product should be purified promptly after the reaction is complete to prevent degradation. Recrystallization from a suitable solvent like ethanol is often effective.
-
References
Technical Support Center: Purification of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two primary and most effective methods for the purification of solid organic compounds like this compound are recrystallization and silica gel column chromatography. Recrystallization is often the preferred method for obtaining highly crystalline and pure material if a suitable solvent is found.[1][2] Column chromatography is a more general technique capable of separating the target compound from impurities with different polarities.[3]
Q2: How do I choose an appropriate solvent for the recrystallization of this compound?
A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[4][5] For aminothiophene derivatives, common solvents to screen include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1][2] Given the polar functional groups (amino, formyl, cyano) on the thiophene ring, moderately polar solvents are a good starting point. It is recommended to perform small-scale solubility tests to identify the ideal solvent or solvent system.[4]
Q3: What are the likely impurities in a sample of this compound synthesized via the Gewald reaction?
The Gewald synthesis, a common route to substituted 2-aminothiophenes, can result in several impurities.[1][6] These may include unreacted starting materials (an activated nitrile and a carbonyl compound), elemental sulfur, and side-products from competing reactions.[1][7] Washing the crude product can help remove some of these impurities before further purification.[1]
Q4: What solvent system should I start with for thin-layer chromatography (TLC) analysis and column chromatography?
For polar heterocyclic compounds, a mixture of a non-polar and a polar solvent is typically used. A good starting point for TLC analysis is a mixture of hexanes and ethyl acetate.[1] The polarity can be adjusted by changing the ratio of the two solvents. For more polar compounds, a small amount of methanol can be added to the eluent. An ideal TLC solvent system will give the target compound an Rf value between 0.2 and 0.4 for good separation on a column.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The compound is coming out of solution above its melting point, often due to a high concentration of impurities. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help. |
| No crystals form upon cooling. | The solution is not supersaturated, either because too much solvent was used or the compound is very soluble even at low temperatures. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a "seed crystal" of the pure compound. If too much solvent was used, carefully evaporate some of it and try to cool the solution again.[8] |
| Crystals form too quickly. | Rapid crystallization can trap impurities within the crystal lattice. | Re-heat the solution and add a bit more solvent to ensure the compound is fully dissolved. Allow the solution to cool more slowly by insulating the flask. |
| Low recovery of the purified compound. | The compound has significant solubility in the cold solvent, or too much solvent was used initially. | Ensure the minimum amount of hot solvent is used for dissolution. Cool the solution in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.[5] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Compound does not move from the origin (Rf = 0). | The eluent is not polar enough to move the compound along the silica gel. | Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in hexanes, or add a small amount of methanol). |
| Compound runs with the solvent front (Rf = 1). | The eluent is too polar, preventing interaction with the silica gel. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Poor separation of the compound from impurities. | The chosen solvent system does not provide sufficient resolution. | Perform a more thorough TLC analysis with a variety of solvent systems to find one that gives good separation between the spots of your compound and the impurities. A shallower solvent gradient during column chromatography can also improve separation. |
| Streaking or tailing of the spot on the TLC plate. | The compound may be acidic or basic and is interacting too strongly with the silica gel. The sample may be overloaded. | Add a small amount of a modifier to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds. Ensure the sample is not too concentrated when spotted on the TLC plate. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[5]
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Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 2: Column Chromatography Purification
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TLC Analysis: Develop a suitable solvent system using thin-layer chromatography. The ideal eluent should give the target compound an Rf value of approximately 0.2-0.4 and show good separation from any impurities. A common starting point is a mixture of ethyl acetate and hexanes.
-
Column Packing: Prepare a silica gel slurry in the chosen non-polar solvent (e.g., hexanes) and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude compound in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Collect fractions in test tubes.
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Monitoring: Monitor the fractions by TLC to identify which ones contain the purified compound.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Solvent Selection for Recrystallization
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Outcome |
| Ethanol | Sparingly Soluble | Soluble | Potentially Good |
| Water | Insoluble | Insoluble | Unsuitable |
| Hexane | Insoluble | Sparingly Soluble | Potentially Good for washing |
| Ethyl Acetate | Soluble | Very Soluble | Unsuitable (too soluble) |
| Ethyl Acetate/Hexane (1:4) | Sparingly Soluble | Soluble | Recommended |
| Toluene | Sparingly Soluble | Soluble | Potentially Good |
Note: This table presents hypothetical data based on the expected polarity of the compound and should be confirmed by experimentation.
Table 2: TLC Solvent Systems
| Solvent System (v/v) | Rf of Target Compound | Separation from Impurities |
| Hexane:Ethyl Acetate (4:1) | 0.25 | Good |
| Hexane:Ethyl Acetate (2:1) | 0.45 | Fair |
| Dichloromethane:Methanol (98:2) | 0.30 | Excellent |
| Toluene:Acetone (9:1) | 0.35 | Good |
Note: This table provides example solvent systems. The optimal system may vary depending on the specific impurities present.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Step-by-step workflow for purification using column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Troubleshooting Side Reactions in the Gewald Synthesis of 2-Aminothiophenes
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during the Gewald synthesis of 2-aminothiophenes.
Troubleshooting Guide
Issue: Low Yield of the Desired 2-Aminothiophene and Presence of Significant Byproducts
Q1: My Gewald synthesis is resulting in a low yield of the desired 2-aminothiophene, and I observe significant amounts of byproducts. What are the common side reactions I should be aware of?
A1: The most common side reaction in the Gewald synthesis is the dimerization of the α,β-unsaturated nitrile intermediate (the Knoevenagel-Cope adduct).[1][2] This dimerization can sometimes become the major reaction pathway, leading to a higher yield of the dimeric byproduct than the desired 2-aminothiophene.[2] Other potential issues include the presence of unreacted starting materials and polymerization of intermediates.[3]
Q2: How can I identify the dimeric byproduct in my reaction mixture?
A2: The dimeric byproduct is a six-membered hexadiene derivative.[2] It can be identified using standard analytical techniques such as:
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Thin Layer Chromatography (TLC): The dimer will have a different Rf value compared to the starting materials and the desired 2-aminothiophene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of the dimer will show characteristic signals for a cyclohexadiene ring system, which will be distinct from the signals of the thiophene ring.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to twice the molecular weight of the α,β-unsaturated nitrile intermediate.
Q3: What reaction conditions favor the formation of the dimeric byproduct?
A3: The formation of the dimeric byproduct is highly dependent on the reaction conditions.[1][2] Factors that can promote dimerization include:
-
High Temperatures: Elevated temperatures can accelerate the rate of the dimerization reaction, sometimes more than the desired cyclization to the thiophene.[1]
-
High Concentration of Reactants: Increased concentrations of the carbonyl compound and the active methylene nitrile can lead to a higher rate of the initial Knoevenagel condensation, and consequently, a higher concentration of the intermediate that can then dimerize.
-
Choice of Base: The nature and amount of the base used can influence the relative rates of the desired reaction and the side reactions. While a base is necessary for the initial condensation, its prolonged presence at high concentrations can promote dimerization.
Q4: How can I minimize the formation of the dimeric byproduct?
A4: To minimize the formation of the dimeric byproduct, you should carefully optimize the reaction conditions:
-
Temperature Control: It is advisable to screen a range of temperatures to find the optimal balance for your specific substrates.[1] Often, running the reaction at a lower temperature for a longer period can favor the formation of the 2-aminothiophene.
-
Control of Reactant Concentration: Adjusting the concentration of the reactants or the rate of addition of one of the reactants can help to keep the concentration of the reactive intermediate low at any given time, thus disfavoring the bimolecular dimerization reaction.
-
Two-Step Procedure: For particularly problematic substrates, a two-step procedure can be more effective. First, synthesize and isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, react the purified intermediate with sulfur and a base under optimized conditions.[2]
-
Choice of Base and Solvent: The selection of the base and solvent is crucial. For instance, using an inorganic base in a biphasic system (e.g., THF/water) has been shown to suppress byproduct formation.[4] Morpholine is often cited as an effective base due to its ability to also act as a solvent for sulfur.[3]
Frequently Asked Questions (FAQs)
Q5: What is the mechanism of the dimerization side reaction?
A5: The dimerization of the α,β-unsaturated nitrile intermediate is believed to proceed through a base-catalyzed Michael addition followed by a Thorpe-Ziegler cyclization.[2] The anion of one molecule of the α,β-unsaturated nitrile acts as a Michael donor and adds to the β-position of a second molecule (the Michael acceptor). The resulting intermediate then undergoes an intramolecular Thorpe-Ziegler cyclization to form the six-membered ring of the dimer.
Q6: Can the dimeric byproduct be converted back to the desired 2-aminothiophene?
A6: In some cases, it has been reported that under suitable reaction conditions, the formed dimer can undergo a retro-reaction and then cyclize to the desired 2-aminothiophene.[1][2] However, this is not a general phenomenon and should not be relied upon as a primary strategy. It is more effective to prevent its formation in the first place.
Q7: My reaction seems to have stalled, and I have a significant amount of unreacted starting materials. What should I do?
A7: If your reaction has not gone to completion, consider the following troubleshooting steps:[3]
-
Increase Reaction Time: The reaction may simply be slow for your specific substrates.
-
Optimize Temperature: Gently heating the reaction may be necessary to drive it to completion.
-
Catalyst/Base Effectiveness: Ensure that your base is active and present in a sufficient amount. For less reactive ketones, a stronger base might be required.
-
Purity of Reagents: Impurities in the starting materials can inhibit the reaction.
Q8: How can I purify my 2-aminothiophene product from the dimeric byproduct and other impurities?
A8: Standard purification techniques are generally effective:[1]
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a reliable method. A common eluent system is a gradient of ethyl acetate in hexanes.
-
Washing: Washing the crude product with water can remove inorganic salts, and washing with a solvent in which sulfur is soluble but the product is not (e.g., carbon disulfide, with appropriate safety precautions) can help remove residual elemental sulfur.
Data Presentation
The following table provides a qualitative summary of the expected effect of reaction parameters on the yield of the desired 2-aminothiophene versus the dimeric byproduct, based on literature descriptions.[1][2]
| Parameter Variation | Expected Yield of 2-Aminothiophene | Expected Yield of Dimeric Byproduct | Rationale |
| Increasing Temperature | May decrease | Increases | Higher temperatures can favor the kinetically faster dimerization pathway. |
| Increasing Reactant Concentration | May decrease | Increases | Higher concentration of the Knoevenagel intermediate favors the bimolecular dimerization. |
| Using a Two-Step Protocol | Increases | Decreases | Isolation of the Knoevenagel intermediate allows for optimized conditions for the subsequent cyclization, minimizing dimerization. |
| Using an Inorganic Base in a Biphasic System | Increases | Decreases | Suppresses the side reactions that lead to the dimer.[4] |
Experimental Protocols
Protocol 1: General One-Pot Gewald Synthesis with Minimized Side Reactions
This protocol is a general guideline and may require optimization for specific substrates to minimize byproduct formation.
Materials:
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Ketone or aldehyde (1.0 equiv)
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Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Morpholine (1.5 equiv)
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde (1.0 equiv), the active methylene nitrile (1.0 equiv), and elemental sulfur (1.1 equiv).
-
Add ethanol as the solvent.
-
Slowly add morpholine (1.5 equiv) to the mixture at room temperature.
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Stir the reaction mixture at a controlled temperature, starting at room temperature and gently heating to 40-50°C if necessary. Monitor the reaction progress by TLC.
-
Once the reaction is complete (as indicated by the consumption of starting materials), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-cold water with stirring.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: Two-Step Gewald Synthesis to Avoid Dimerization
This protocol is recommended for substrates that are prone to dimerization.
Step 1: Synthesis of the α,β-Unsaturated Nitrile
-
In a round-bottom flask, dissolve the ketone or aldehyde (1.0 equiv) and the active methylene nitrile (1.0 equiv) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a base (e.g., piperidine or triethylamine).
-
Stir the mixture at room temperature or with gentle heating until the Knoevenagel condensation is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the resulting α,β-unsaturated nitrile by recrystallization or column chromatography.
Step 2: Synthesis of the 2-Aminothiophene
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In a separate flask, dissolve the purified α,β-unsaturated nitrile (1.0 equiv) and elemental sulfur (1.1 equiv) in a suitable solvent (e.g., ethanol).
-
Add a base (e.g., morpholine, 1.5 equiv).
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Stir the mixture at a controlled temperature (e.g., 40-50°C) and monitor the reaction by TLC.
-
Upon completion, work up and purify the product as described in Protocol 1.
Visualizations
References
Technical Support Center: Optimizing Thieno[2,3-b]pyridine Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thieno[2,3-b]pyridines.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of thieno[2,3-b]pyridines, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing a low or no yield of my desired thieno[2,3-b]pyridine product. What are the primary factors to investigate?
A1: Low or no product yield can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended. The following flowchart outlines a logical workflow for diagnosing the issue:
Technical Support Center: 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile
This technical support center provides guidance on the stability and storage of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile, a key intermediate in pharmaceutical and organic synthesis.[1] This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
It is recommended to store the compound at 2 - 8 °C.[1] Storing it in a cool, dry, and well-ventilated area is also advised to maintain its chemical integrity.[2]
Q2: What type of container should I use for storing this compound?
You should store this compound in a tightly sealed container to prevent moisture absorption and potential degradation.[2]
Q3: What are the known incompatibilities for this compound?
Keep the compound away from sources of heat, ignition, and incompatible substances such as strong oxidizing agents.[2]
Q4: What is the typical appearance of this compound?
This compound is typically a light yellow to brown powder or crystal.[1] A significant change in color may indicate degradation.
Q5: What is the expected shelf life of the compound?
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Problem | Possible Cause | Suggested Solution |
| Unexpected reaction results or low yield | Compound degradation due to improper storage. | Verify that the compound has been stored at 2 - 8 °C in a tightly sealed container, away from light and moisture. Consider re-purifying a small sample or using a fresh batch. |
| Presence of impurities. | Check the purity of the compound using an appropriate analytical method such as Gas Chromatography (GC), as a purity of ≥ 98% is often cited.[1] | |
| Change in physical appearance (e.g., color darkening) | Exposure to air, light, or moisture leading to degradation. | Discard the degraded material and use a fresh batch stored under recommended conditions. Implement stricter handling protocols to minimize exposure. |
| Contamination. | Ensure all labware and solvents are clean and dry before use. | |
| Poor solubility in recommended solvents | The compound has low solubility in water but may be soluble in some polar organic solvents like DMSO and DMF.[2] Incorrect solvent choice. | Confirm the appropriate solvent for your specific reaction. If using a recommended solvent, gentle heating or sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures. |
| The compound has degraded into less soluble byproducts. | If the compound has changed in appearance or has been stored improperly, degradation is a likely cause. Use a fresh batch of the compound. |
Stability and Storage Summary
| Parameter | Recommendation/Data | Source |
| Storage Temperature | 2 - 8 °C | [1] |
| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [2][3] |
| Incompatibilities | Strong oxidizing agents, sources of heat and ignition. | [2] |
| Appearance | Light yellow to brown powder to crystal. | [1] |
| Molecular Formula | C6H3ClN2OS | [1][2] |
| Molecular Weight | 186.61 g/mol | [1] |
| Melting Point | 269 °C (decomposition) | [1] |
Experimental Protocols
Protocol 1: Small-Scale Purity Re-check by Thin Layer Chromatography (TLC)
This protocol can be used to quickly assess the purity of a stored sample of this compound.
Materials:
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This compound sample
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TLC plate (e.g., silica gel 60 F254)
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Developing solvent system (e.g., a mixture of ethyl acetate and hexane)
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Small vial or microtube
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Capillary tube or spotter
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UV lamp (254 nm)
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Fume hood
Procedure:
-
In a fume hood, prepare a developing chamber with the chosen solvent system.
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Dissolve a small amount of the compound in a suitable solvent (e.g., acetone or dichloromethane) in a vial.
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Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.
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Allow the spot to dry completely.
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Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.
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Allow the solvent to ascend the plate until it is about 1 cm from the top.
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Remove the plate from the chamber and mark the solvent front.
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Allow the plate to dry completely in the fume hood.
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Visualize the spots under a UV lamp. A single spot indicates high purity, while multiple spots suggest the presence of impurities or degradation products.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Scale-Up of 2-Aminothiophene Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the scale-up of 2-aminothiophene synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the scale-up of 2-aminothiophene synthesis, particularly via the Gewald reaction. The question-and-answer format is intended to help you diagnose and resolve issues systematically.
Problem 1: Low or No Product Yield
Q1: My reaction is not yielding the expected amount of 2-aminothiophene, or it is failing completely. What are the primary factors to investigate?
A1: Low or no yield in a Gewald synthesis scale-up can often be traced back to the initial Knoevenagel condensation step between the carbonyl compound and the active methylene nitrile.[1] If this condensation fails, the subsequent cyclization to form the thiophene ring cannot occur. Here are the critical initial checks:
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Starting Material Quality: Ensure the purity of your ketone or aldehyde and confirm that the active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) has not degraded.[1]
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Base Selection and Stoichiometry: The choice of base is critical. Secondary amines like morpholine and piperidine are often effective catalysts for the Knoevenagel condensation.[1][2] The amount of base should be carefully optimized.
-
Initial Condensation Check: To isolate the problem, consider running a small-scale reaction of only the carbonyl compound and the active methylene nitrile with the base. You can monitor the formation of the α,β-unsaturated nitrile intermediate by TLC or LC-MS to confirm the success of this initial step before proceeding with the addition of sulfur.[1]
Q2: I've confirmed the Knoevenagel condensation is proceeding, but the overall yield of my 2-aminothiophene is still poor. What should I investigate next?
A2: If the initial condensation is successful, the issue likely lies in the subsequent sulfur addition and cyclization steps. Key parameters to optimize include:
-
Reaction Temperature: The temperature significantly influences the rate of sulfur addition and cyclization. While some reactions proceed at room temperature, others require heating. A temperature that is too low can lead to a sluggish reaction, whereas excessively high temperatures can promote side reactions. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to determine the optimum for your specific substrates.[1]
-
Solvent Choice: The polarity of the solvent plays a crucial role. Polar solvents such as ethanol, methanol, or DMF are commonly used as they can facilitate the condensation of intermediates with sulfur.[1][2] The solubility of elemental sulfur in the chosen solvent is also a key factor to consider.[1]
-
Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to a lower yield of the 2-aminothiophene.[1] The formation of this dimer is highly dependent on the reaction conditions. Adjusting the temperature or the rate of reagent addition may help minimize this side reaction.[1]
Problem 2: Product Purification Challenges
Q3: I am having difficulty isolating a pure 2-aminothiophene product from the crude reaction mixture. What are common impurities and how can I improve the purification process?
A3: Purification at scale can be challenging due to the presence of various impurities. Common impurities in the Gewald synthesis include unreacted starting materials, the intermediate Knoevenagel product, dimeric side products, and residual sulfur.[1][2] Here are some strategies to improve purification:
-
Removal of Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds.[2] To address this, you can try increasing the reaction time or optimizing the temperature.[2]
-
Addressing the Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization are slow. Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step.[2]
-
Minimizing Dimerization or Polymerization: Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization.[2] To mitigate this, you can adjust the concentration of reactants, modify the rate of reagent addition, or change the solvent.[2]
-
Removing Residual Sulfur: Elemental sulfur can be challenging to remove completely. Recrystallization from a suitable solvent is often an effective method.[1] Washing the crude product with a solvent in which sulfur is soluble but the product is not can also be beneficial.[1]
Frequently Asked Questions (FAQs)
Q4: How does the choice of base impact the Gewald reaction on a larger scale?
A4: The base is a critical component, acting as a catalyst for the initial Knoevenagel-Cope condensation.[2] Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines like triethylamine.[2] On a larger scale, the choice of base can significantly affect reaction kinetics, yield, and impurity profiles. For less reactive ketones, a stronger base might be necessary.[2] It's crucial to perform optimization studies at a smaller scale to select the most effective and economical base for your specific substrate before scaling up.
Q5: Are there any safety considerations I should be aware of when scaling up the Gewald reaction?
A5: Yes, scaling up any chemical reaction introduces new safety challenges. For the Gewald reaction, consider the following:
-
Exothermic Reactions: The reaction can be exothermic. Ensure you have adequate cooling capacity and temperature monitoring to prevent thermal runaway.[3][4]
-
Gas Evolution: Be aware of potential gas evolution and ensure the reactor is properly vented.[3][4]
-
Reagent Handling: Handle all reagents, especially bases and sulfur, with appropriate personal protective equipment in a well-ventilated area.
Q6: Are there "greener" or more sustainable alternatives for the synthesis of 2-aminothiophenes at scale?
A6: Yes, there is growing interest in developing more environmentally friendly methods for 2-aminothiophene synthesis. Some promising approaches include:
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to improve yields and significantly reduce reaction times, especially for challenging substrates.[2][5]
-
Solvent-Free and Water-Based Reactions: The use of ball-milling techniques allows for solvent-free reactions, reducing waste.[6] Additionally, using water as a solvent has been explored as a green alternative.[7]
-
Alternative Catalysts: Research is ongoing into the use of more benign and recyclable catalysts to replace traditional amine bases.[8]
Data Presentation
Table 1: Effect of Different Bases on the Yield of 2-Aminothiophene Derivatives
| Entry | Carbonyl Compound | Active Methylene Nitrile | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexanone | Malononitrile | Morpholine (0.1) | Ethanol | 50 | 3 | 92 | [1] |
| 2 | Cyclohexanone | Malononitrile | Piperidine (0.1) | Ethanol | 50 | 3 | 88 | [1] |
| 3 | Cyclohexanone | Malononitrile | Triethylamine (0.1) | Ethanol | 50 | 5 | 75 | [1] |
| 4 | Acetophenone | Ethyl Cyanoacetate | Morpholine (0.2) | DMF | 70 | 6 | 85 | [1] |
| 5 | Acetophenone | Ethyl Cyanoacetate | Piperidine (0.2) | DMF | 70 | 6 | 81 | [1] |
Table 2: Influence of Solvents on Reaction Yield
| Entry | Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclopentanone | Malononitrile | Morpholine | Ethanol | Reflux | 4 | 90 | [1] |
| 2 | Cyclopentanone | Malononitrile | Morpholine | Methanol | Reflux | 4 | 85 | [1] |
| 3 | Cyclopentanone | Malononitrile | Morpholine | DMF | 80 | 3 | 95 | [1] |
| 4 | Cyclopentanone | Malononitrile | Morpholine | Water | 100 | 8 | 65 | [7] |
Experimental Protocols
General Procedure for the Gewald Synthesis of 2-Aminothiophenes:
A mixture of the carbonyl compound (1.0 equiv.), the active methylene nitrile (1.0 equiv.), elemental sulfur (1.1 equiv.), and the base (e.g., morpholine, 0.1-0.2 equiv.) in a suitable solvent (e.g., ethanol, DMF) is stirred at the desired temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Visualizations
Caption: A simplified workflow of the Gewald reaction for 2-aminothiophene synthesis.
Caption: A decision tree for troubleshooting low yield in 2-aminothiophene synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. researchgate.net [researchgate.net]
- 8. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
avoiding dimer formation in Gewald-like reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Gewald-like reactions, specifically focusing on the prevention of dimer formation.
Troubleshooting Guide
Problem 1: Low yield of the desired 2-aminothiophene product and significant formation of a side-product.
This is a common issue in Gewald-like reactions, often attributed to the dimerization of the α,β-unsaturated nitrile intermediate, which competes with the desired cyclization to form the thiophene ring.
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in the reaction rate and selectivity.
-
Too low: The reaction may be sluggish, leading to incomplete conversion.
-
Too high: Can promote the formation of side products, including the dimer.
-
Recommendation: Screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to determine the optimal condition for your specific substrates.
-
-
Inappropriate Solvent: The polarity of the solvent influences the solubility of reactants, particularly elemental sulfur, and the rates of the competing reaction pathways.
-
Recommendation: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are generally preferred as they facilitate the condensation and sulfur addition steps. The choice of solvent should also consider the solubility of the starting materials.
-
-
Incorrect Choice or Amount of Base: The base is crucial for both the initial Knoevenagel condensation and the activation of sulfur.
-
Recommendation: Morpholine is often a superior choice of base due to its ability to dissolve sulfur and form reactive polysulfides. Piperidine and triethylamine are also commonly used. The optimal base is substrate-dependent and may require screening. While stoichiometric amounts of base are common, catalytic amounts have also been used successfully under certain conditions.
-
-
Order and Rate of Reagent Addition: The sequence and speed at which reagents are introduced can impact the concentration of intermediates and favor one pathway over another.
-
Recommendation: A slow and controlled addition of the base or the active methylene nitrile can help to keep the concentration of the α,β-unsaturated nitrile intermediate low, thus minimizing its self-condensation (dimerization).
-
Experimental Workflow for Optimization:
Technical Support Center: Microwave-Assisted Synthesis of 2-Aminothiophenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the microwave-assisted synthesis of 2-aminothiophenes, a critical process for researchers and professionals in drug development.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the microwave-assisted synthesis of 2-aminothiophenes, particularly through the Gewald reaction.
Q1: My reaction yield is very low or the reaction is not proceeding. What are the primary factors to investigate?
A1: Low yields in the Gewald reaction can often be attributed to several critical factors. The initial and most crucial step is the Knoevenagel condensation between the carbonyl compound (aldehyde or ketone) and the active methylene nitrile.[1] Ensure the following:
-
Purity of Reactants: Impurities in starting materials can inhibit the reaction. Use freshly distilled aldehydes or high-purity ketones and nitriles.
-
Base Selection: The choice and amount of base are critical. While various bases can be used, pyrrolidine has been shown to give excellent yields (up to 92-95%) in dimethylformamide (DMF).[2] Other effective bases include morpholine or diethylamine.[3] The base acts as a catalyst for the initial condensation.
-
Solvent Choice: DMF is often the solvent of choice, leading to high yields.[2] Other solvents like ethanol can also be effective, depending on the specific substrates.[3][4]
-
Microwave Parameters: Ensure the correct temperature and time are set. Overheating can lead to decomposition and by-product formation, reducing the yield. A temperature of around 50°C for 30 minutes has been found to be optimal in some cases.[2]
Q2: I am observing the formation of significant by-products. How can I minimize them?
A2: By-product formation is a common issue. Key strategies to minimize them include:
-
Temperature Control: Microwave synthesis can significantly increase reaction rates, but excessive temperatures can promote side reactions.[2] Lowering the reaction temperature might be necessary. For instance, increasing the temperature from 75°C to 100°C has been shown to slightly decrease the yield.[2]
-
Reaction Time: One of the advantages of microwave synthesis is the drastic reduction in reaction time.[4][5] Prolonged reaction times are generally not necessary and can lead to the formation of degradation products. A typical reaction time is around 30 minutes.[2][6][7]
-
Minimizing Dimerization: Dimerization of the α,β-unsaturated nitrile intermediate can be a significant side reaction.[1] Careful optimization of reaction conditions, such as temperature and reactant concentrations, can help minimize its formation.[1]
Q3: How do I effectively remove unreacted sulfur from my final product?
A3: Elemental sulfur can be challenging to remove. Here are a few techniques:
-
Recrystallization: This is a common and effective method. The choice of solvent is crucial and may require some experimentation.
-
Washing: Washing the crude product with a solvent in which sulfur is soluble but the desired product is not can be beneficial.[1]
-
Chromatography: Column chromatography is a standard purification technique to separate the product from sulfur and other impurities.[1]
Q4: Can I run the Gewald reaction under solvent-free conditions using a microwave?
A4: Yes, solvent-free microwave-assisted Gewald reactions have been successfully reported.[1] These methods often utilize a solid support like KF-alumina as a catalyst.[8][9] This approach aligns with green chemistry principles by reducing solvent waste and can simplify the workup procedure.[1]
Q5: What is the impact of different substituents on the reactants on the reaction yield?
A5: The nature of the substituents on the aldehyde/ketone and the active methylene nitrile can influence the reaction outcome:
-
Aldehydes vs. Ketones: Aliphatic aldehydes with longer chains tend to give high yields (81-95%).[2] Aldehydes with a benzene ring may result in slightly lower yields (74-78%).[2] Ketones like cyclopentanone and cyclohexanone also produce good yields (70-79%).[2]
-
Substituted Cyclohexanones: Electron-donating substituents on cyclohexanone moieties, such as acetylamino or benzyl groups, can lead to higher yields (up to 91%).[2]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes the impact of different reaction parameters on the yield of 2-aminothiophenes in microwave-assisted synthesis.
| Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Butyraldehyde | Methyl cyanoacetate | Pyrrolidine | DMF | 50 | 30 | 95 | [2] |
| Butyraldehyde | Methyl cyanoacetate | Piperidine | DMF | 25 | 30 | 85 | [2] |
| Butyraldehyde | Methyl cyanoacetate | Triethylamine | DMF | 25 | 30 | 63 | [2] |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 77 | 20 | High | [3] |
| Various Ketones | Ethyl cyanoacetate/Malononitrile | KF-Alumina | Solvent-free | - | 3.5 - 8 | 55-92 | [8][9] |
| Arylacetaldehydes | Activated nitriles | Morpholine | Ethanol | 70 | 20 | High | [4] |
Experimental Protocols
Detailed Methodology for Microwave-Assisted Gewald Synthesis of 2-Aminothiophenes
This protocol is a general guideline based on optimized conditions reported in the literature.[2] Researchers should optimize the conditions for their specific substrates.
Materials:
-
Aldehyde or Ketone (1 mmol)
-
Active Methylene Nitrile (e.g., Methyl cyanoacetate) (1.1 mmol)
-
Elemental Sulfur (1.1 mmol)
-
Base (e.g., Pyrrolidine) (1 mmol)
-
Solvent (e.g., DMF) (3 mL)
-
Microwave synthesis vial
Procedure:
-
To a microwave synthesis vial, add the aldehyde or ketone (1 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the base (1 mmol).
-
Add the solvent (3 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at the desired temperature (e.g., 50°C) for the specified time (e.g., 30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Filter the precipitate, wash it with water, and dry it under a vacuum.
-
Purify the crude product by recrystallization or column chromatography as needed.
Visualizations
Caption: Experimental workflow for microwave-assisted synthesis of 2-aminothiophenes.
Caption: Troubleshooting guide for microwave-assisted 2-aminothiophene synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Catalyst Selection for Reactions Involving 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist with catalyst selection and reaction optimization for two key transformations of this versatile building block: Synthesis of Thieno[2,3-d]pyrimidines and Knoevenagel Condensation .
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the synthesis and subsequent reactions of this compound.
Reaction Type 1: Synthesis of Thieno[2,3-d]pyrimidines
The cyclization of this compound is a common strategy to form the thieno[2,3-d]pyrimidine scaffold, a core structure in many biologically active compounds.
Q1: My cyclization reaction to form the thieno[2,3-d]pyrimidine is not proceeding to completion or giving low yields. What are the potential causes and solutions?
A1: Low yields in thieno[2,3-d]pyrimidine synthesis from 2-aminothiophene precursors can arise from several factors. Here’s a troubleshooting guide:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. The cyclization often requires significant energy input.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration. Refluxing in a high-boiling solvent like formamide or N,N-dimethylformamide (DMF) is a common practice.[1]
-
-
Side Reactions:
-
Cause: The formyl group can be susceptible to oxidation or other side reactions under harsh conditions. The amino group can also participate in undesired intermolecular reactions.
-
Solution: Ensure an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. Careful control of the reaction temperature can also minimize side product formation.
-
-
Poor Solubility:
-
Cause: The starting material or intermediates may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Solution: Select a solvent that effectively dissolves the reactants. High-boiling polar aprotic solvents like DMF or dioxane are often good choices.
-
Q2: What are the common reagents and catalysts for the cyclization to thieno[2,3-d]pyrimidines?
A2: Several reagents can be used for the cyclization, often acting as both a reactant and a solvent. The choice of reagent will determine the substituent at the 4-position of the pyrimidine ring.
-
Formamide: Reacting with formamide under reflux is a common method to introduce an amino group at the 4-position, yielding a 4-aminothieno[2,3-d]pyrimidine. This reaction is often carried out at high temperatures for several hours.[1]
-
Formic Acid: Refluxing with formic acid will yield the corresponding 4-oxo-thieno[2,3-d]pyrimidine.[1]
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This reagent can be used to form an intermediate that can then be cyclized with an amine to introduce a variety of substituents at the 4-position.
Catalyst Selection for Thieno[2,3-d]pyrimidine Synthesis:
While some cyclizations proceed thermally without a catalyst, acidic or basic catalysts can be employed to improve reaction rates and yields.
| Catalyst/Reagent | Reaction Type | Typical Conditions | Advantages | Potential Issues |
| Formamide | Cyclization to 4-aminothieno[2,3-d]pyrimidine | Reflux, 7-12 h | Readily available, acts as both reagent and solvent. | High temperatures required, potential for side reactions. |
| Formic Acid | Cyclization to 4-oxo-thieno[2,3-d]pyrimidine | Reflux, 7 h in DMF | Efficient for the synthesis of the oxo-derivative. | Corrosive, requires careful handling. |
| Triethylamine (TEA) | Base catalyst for cyclization | Reflux in a suitable solvent (e.g., ethanol) | Mild base, can improve reaction rates. | May not be sufficient for all substrates. |
| Hydrochloric Acid (HCl) | Acid catalyst for cyclization | Catalytic amount in a suitable solvent | Can promote cyclization, especially with certain reagents. | Can lead to degradation of sensitive substrates. |
Reaction Type 2: Knoevenagel Condensation
The formyl group of this compound readily undergoes Knoevenagel condensation with active methylene compounds.
Q1: I am observing low yields and the formation of side products in my Knoevenagel condensation. How can I optimize the reaction?
A1: The Knoevenagel condensation is sensitive to reaction conditions and catalyst choice. Here are some troubleshooting tips:
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Low Reactivity:
-
Cause: The electron-withdrawing nature of the thiophene ring and its substituents can deactivate the aldehyde, making it less electrophilic.
-
Solution: A more active catalyst may be required. Consider screening different types of catalysts (Lewis acids, bases, or organocatalysts) to find the most effective one. Increasing the reaction temperature can also improve the reaction rate.
-
-
Side Product Formation:
-
Cause: Self-condensation of the active methylene compound or polymerization of the product can occur, especially with strong bases. Michael addition of a second equivalent of the active methylene compound to the product is also a common side reaction.
-
Solution: Use a milder catalyst. Stoichiometric control of the reactants is crucial. Adding the active methylene compound slowly to the reaction mixture can sometimes minimize side reactions.
-
-
Difficult Product Isolation:
-
Cause: The product may be highly colored or difficult to crystallize.
-
Solution: Purification by column chromatography is often necessary. Screening different solvent systems for recrystallization can also be beneficial.
-
Q2: How do I select the right catalyst for the Knoevenagel condensation?
A2: The choice of catalyst is critical for a successful Knoevenagel condensation. The optimal catalyst will depend on the specific active methylene compound being used.
Catalyst Selection Guide for Knoevenagel Condensation:
| Catalyst Type | Examples | Typical Conditions | Advantages | Potential Issues |
| Basic Catalysts | Piperidine, Triethylamine, KOH, Na2CO3 | Room temperature or gentle heating in solvents like ethanol or methanol. | Readily available and effective for many substrates. | Can lead to side reactions like self-condensation or Michael addition. |
| Lewis Acid Catalysts | ZnCl2, CuCl2, LaCl3 | Solvent-free or in a non-polar solvent. | Can be effective for less reactive aldehydes. | Can be sensitive to moisture and may require anhydrous conditions. |
| Organocatalysts | Proline, Thiourea derivatives | Mild conditions, often in green solvents like water or ethanol. | Environmentally friendly, can offer high selectivity. | May be more expensive than traditional catalysts. |
| Heterogeneous Catalysts | Zeolites, Functionalized silica, Metal oxides | Can be used in various solvents or solvent-free. | Easy to separate from the reaction mixture and can be recycled. | May have lower activity than homogeneous catalysts. |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-6-chloro-5-cyanothieno[2,3-d]pyrimidine
This protocol describes the cyclization of this compound using formamide.
Materials:
-
This compound
-
Formamide
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware with a reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of DMF.
-
Add an excess of formamide (e.g., 10-20 equivalents).
-
Heat the reaction mixture to reflux (typically 150-160 °C) and maintain for 7-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.
Protocol 2: Knoevenagel Condensation with Malononitrile
This protocol outlines a general procedure for the Knoevenagel condensation of this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Catalyst (e.g., a few drops of piperidine or a catalytic amount of proline)
-
Ethanol or Methanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1-1.2 equivalents) in ethanol or methanol.
-
Add the catalyst to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, the product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with a small amount of cold solvent.
-
The product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Visualizations
Caption: Workflow for Thieno[2,3-d]pyrimidine Synthesis.
Caption: Catalyst Selection Workflow for Knoevenagel Condensation.
References
Technical Support Center: Cyclization Reactions of 2-Aminothiophene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclization reactions of 2-aminothiophene derivatives.
Frequently Asked Questions (FAQs)
Q1: I am getting a low or no yield of my desired 2-aminothiophene product in a Gewald reaction. What are the possible causes and how can I troubleshoot this?
Low yields in the Gewald reaction are a common issue and can often be resolved by systematically investigating the reaction components and conditions.
Possible Causes and Solutions:
-
Inefficient Knoevenagel Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is a critical step.[1]
-
Base Selection: The choice of base is crucial. Secondary amines like morpholine or piperidine are often effective. For less reactive ketones, consider screening different bases or using a stronger base.[2]
-
Reaction Monitoring: You can monitor the formation of the α,β-unsaturated nitrile intermediate by TLC or LC-MS to confirm the initial condensation is successful before adding sulfur.[1]
-
-
Poor Sulfur Solubility or Reactivity:
-
Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally improve the solubility and reactivity of elemental sulfur.[1][2]
-
Temperature: Gently heating the reaction mixture (e.g., 40-60 °C) can increase the reactivity of sulfur. However, be cautious as excessive heat may lead to side reactions.[2]
-
-
Suboptimal Reaction Temperature: The temperature affects both the sulfur addition and the cyclization rate. A temperature that is too low can lead to a slow reaction, while a temperature that is too high can promote the formation of side products. It is recommended to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimal condition for your specific substrates.[1]
-
Incorrect Stoichiometry: Ensure you are using the correct molar ratios of your reactants. The purity of your starting materials is also critical.[2]
Q2: I am observing the formation of multiple side products in my reaction. What are they and how can I minimize them?
Side product formation is a common challenge. Understanding the potential side reactions can help in optimizing your reaction conditions to favor the desired product.
Common Side Products and Mitigation Strategies:
-
Dimerization of the α,β-unsaturated nitrile intermediate: This can compete with the desired cyclization reaction. Adjusting the temperature or the rate of reagent addition may help minimize this side reaction.[1]
-
Over-reaction or Decomposition: At excessively high temperatures, starting materials or the desired product may decompose.[1] Carefully control the reaction temperature and monitor the progress by TLC.
-
Thiourea formation: In the presence of primary or secondary amines as catalysts, the formation of thiourea derivatives can occur.
Q3: I am having difficulty purifying my 2-aminothiophene derivative. What are the recommended purification methods?
The purification strategy will depend on the physical state and purity of your crude product.
Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2]
-
Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a suitable method. A common eluent system is a gradient of ethyl acetate in hexanes.[2][3]
-
Washing: Washing the crude product with water can help remove inorganic salts and other polar impurities.[2]
Q4: I am trying to synthesize a thieno[2,3-d]pyrimidine from a 2-aminothiophene-3-carbonitrile derivative using formamide, but the reaction is not working well. What are some troubleshooting tips?
The cyclization of 2-aminothiophene-3-carbonitriles with formamide to yield thieno[2,3-d]pyrimidin-4(3H)-ones can be influenced by several factors.
Troubleshooting the Cyclization Step:
-
Reaction Temperature: This reaction typically requires high temperatures, often refluxing in formamide (around 190-210 °C). Ensure your reaction is reaching the required temperature.
-
Reaction Time: The reaction time can vary depending on the substrate, but typically ranges from 1.5 to several hours.[4] Monitor the reaction progress by TLC to determine the optimal time.
-
Purity of the Starting Material: Impurities in the 2-aminothiophene-3-carbonitrile can interfere with the cyclization. Ensure your starting material is pure before proceeding.
-
Alternative Reagents: If formamide is not effective, other reagents can be used for the cyclization, such as:
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This reagent can be used to form an intermediate amidine, which can then be cyclized with an amine.[4]
-
Orthoesters (e.g., triethyl orthoformate): In the presence of an acid catalyst, orthoesters can be used to construct the pyrimidine ring.
-
Formic Acid: Refluxing the 2-aminothiophene with a combination of formic acid and formamide can also yield the desired product.[5]
-
Data Presentation
Table 1: Effect of Different Bases on Gewald Reaction Yield
| Base | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | 20 | Ethanol | 50 | 4 | 85 |
| Piperidine | 20 | Ethanol | 50 | 3 | 88 |
| Triethylamine | 20 | Ethanol | 50 | 6 | 75 |
| L-proline | 10 | DMF | 60 | 5 | 84 |
| ZnO nanoparticles | 2.5 | None | 100 | 6 | 37-86 |
Yields are representative and can vary based on the specific substrates used.
Table 2: Effect of Different Solvents on Gewald Reaction Yield
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol | Triethylamine | Reflux | 2 | 82 |
| Methanol | Triethylamine | Reflux | 2 | 78 |
| DMF | L-proline | 60 | 5 | 84 |
| Water | Sodium polysulfides (ultrasound) | 70 | 0.5-1 | 42-90 |
| Ethanol/Water (9:1) | Piperidinium borate | Reflux | 0.3 | 96 |
Yields are representative and can vary based on the specific substrates and catalysts used.
Experimental Protocols
Protocol 1: General Procedure for Gewald Synthesis of 2-Aminothiophene-3-carbonitrile (Conventional Heating) [4]
Materials:
-
Cyclohexanone (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Elemental sulfur (1.1 mmol)
-
Ethanol (12 mL)
-
Triethylamine (1.0 mmol)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone, malononitrile, and elemental sulfur in ethanol.
-
To this suspension, add triethylamine as a catalyst.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Protocol 2: Cyclization to 4-Aminothieno[2,3-d]pyrimidine with Formamide [4]
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol)
-
Formamide (20 mL)
Procedure:
-
Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in a round-bottom flask.
-
Add an excess of formamide.
-
Heat the mixture to reflux (approximately 190-210 °C) and maintain this temperature for 1.5 to 2 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature overnight.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, pour the reaction mixture into water to induce precipitation.
-
Collect the solid product by filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: Troubleshooting workflow for low yield in Gewald reactions.
Caption: General reaction pathway for the Gewald synthesis.
Caption: Cyclization of 2-aminothiophene to thieno[2,3-d]pyrimidine.
References
Validation & Comparative
Predicted NMR Spectral Data for 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile
The chemical shifts for 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile can be predicted based on the electronic effects of its substituents. The electron-donating amino group (-NH2) and the electron-withdrawing chloro (-Cl), formyl (-CHO), and cyano (-CN) groups will significantly influence the chemical shifts of the thiophene ring proton and carbons.
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -NH₂ | 5.0 - 7.0 | Broad Singlet |
| -CHO | 9.5 - 10.5 | Singlet |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Formyl) | 180 - 190 |
| C-NH₂ | 155 - 165 |
| C-Cl | 125 - 135 |
| C-CN | 110 - 120 |
| C-Formyl | 105 - 115 |
| CN (Cyano) | 115 - 125 |
Comparative NMR Data of Substituted Thiophenes
For comparative purposes, the experimental ¹H and ¹³C NMR data for other substituted thiophenes are presented below. These compounds provide a reference for understanding the influence of different substituents on the thiophene ring's spectral properties.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Substituted Thiophenes in CDCl₃
| Compound | H2 | H3 | H4 | H5 | Other Protons |
| 3-Methylthiophene | 7.23 (dd) | - | 6.95 (dd) | 7.09 (dd) | 2.25 (s, 3H, CH₃) |
| 3-Bromothiophene | 7.43 (dd) | - | 7.05 (dd) | 7.25 (dd) | - |
| 3-Methoxythiophene | 7.15 (dd) | - | 6.75 (dd) | 6.23 (dd) | 3.85 (s, 3H, OCH₃) |
| 2-Amino-4,5-dimethylthiophene-3-carbonitrile[1] | - | - | - | - | 4.60 (br s, 2H, NH₂), 2.16 (s, 3H, CH₃), 2.07 (s, 3H, CH₃) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Substituted Thiophenes in CDCl₃
| Compound | C2 | C3 | C4 | C5 | Other Carbons |
| 3-Methylthiophene | 125.4 | 138.0 | 129.8 | 120.3 | 15.5 (CH₃) |
| 3-Bromothiophene | 126.1 | 110.1 | 130.2 | 122.4 | - |
| 3-Methoxythiophene | 122.1 | 158.9 | 101.5 | 127.3 | 57.8 (OCH₃) |
| 2-Amino-4,5-dimethylthiophene-3-carbonitrile[1] | 159.1 | 90.6 | 129.6 | 117.2 | 115.9 (CN), 12.7 (CH₃), 12.3 (CH₃) |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is essential for accurate structural analysis.
Sample Preparation
-
Sample Weighing : Accurately weigh 5-10 mg of the solid sample.
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following parameters are typically used for a 400 MHz NMR spectrometer:
¹H NMR Spectroscopy:
-
Pulse Sequence : Standard single-pulse sequence.
-
Spectral Width : 12-16 ppm.
-
Number of Scans : 16-64 scans for a good signal-to-noise ratio.
-
Relaxation Delay : 1-5 seconds between scans.
¹³C NMR Spectroscopy:
-
Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width : 0-220 ppm.
-
Number of Scans : 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay : 2-5 seconds to ensure full relaxation of carbon nuclei.
Data Processing
-
Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing : Manually or automatically phase correct the spectrum.
-
Baseline Correction : Apply a baseline correction to ensure a flat baseline.
-
Calibration : Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.[2]
-
Integration (¹H NMR) : Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Workflow for NMR Analysis
The logical progression from sample preparation to final structural elucidation is depicted in the following workflow diagram.
Caption: Workflow for NMR data acquisition and analysis.
References
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of complex heterocyclic molecules are paramount. This guide provides a comprehensive comparison of mass spectrometry-based techniques for the analysis of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile and its derivatives, complete with detailed experimental protocols and a theoretical examination of its fragmentation behavior.
The thiophene scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, this compound serves as a versatile intermediate in the synthesis of novel therapeutic agents. Accurate analytical characterization is crucial for quality control, metabolic studies, and impurity profiling. This guide focuses on mass spectrometry (MS) as a primary analytical tool, comparing its hyphenation with Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and provides a predicted fragmentation pattern to aid in spectral interpretation.
Performance Comparison: GC-MS vs. HPLC-MS
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the analysis of this compound derivatives depends on the specific analytical challenge, including the volatility and thermal stability of the analyte, the complexity of the matrix, and the required sensitivity.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by ionization and mass analysis. | Separation based on polarity and partitioning between a mobile and stationary phase, followed by ionization and mass analysis. |
| Analyte Suitability | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds. | Versatile for a wide range of compounds, including non-volatile and thermally labile molecules. |
| Selectivity | High, especially with high-resolution mass analyzers. Co-elution can be resolved by unique mass spectra. | High, determined by both chromatographic separation and mass analysis. Isomeric separation can be challenging. |
| Sensitivity | Typically in the picogram (pg) to femtogram (fg) range. | Ranges from picogram (pg) to nanogram (ng) depending on the ionization source and analyte. |
| Sample Throughput | Moderate, with typical run times of 15-60 minutes. | Can be high, with modern UHPLC systems offering run times of a few minutes. |
| Ionization Technique | Primarily Electron Ionization (EI), providing reproducible fragmentation for library matching. Chemical Ionization (CI) for softer ionization. | Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common, often preserving the molecular ion. |
| Key Advantage | Structural elucidation through detailed, reproducible fragmentation patterns and extensive spectral libraries. | Broad applicability to a wider range of compounds without the need for derivatization. |
In-Depth Analysis by Electron Ionization Mass Spectrometry (EI-MS)
While no public mass spectrum for this compound is currently available, a theoretical fragmentation pattern under Electron Ionization (EI) can be postulated based on the known fragmentation of its constituent functional groups. EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and informative fragmentation.
The proposed fragmentation pathway begins with the formation of the molecular ion (M⁺˙), which then undergoes a series of characteristic cleavages.
Caption: Predicted Electron Ionization Mass Spectrometry (EI-MS) fragmentation pathway for this compound.
Predicted Fragmentation Data
| m/z (relative intensity) | Proposed Fragment Ion | Neutral Loss |
| 186/188 (M⁺˙) | [C₆H₃ClN₂OS]⁺˙ | - |
| 185/187 | [C₆H₂ClN₂OS]⁺ | H• |
| 157/159 | [C₅H₃ClN₂S]⁺ | CHO• |
| 158/160 | [C₅H₃ClN₂S]⁺˙ | CO |
| 151 | [C₆H₃N₂OS]⁺ | Cl• |
| 159/161 | [C₅H₂ClNOS]⁺˙ | HCN |
| 130/132 | [C₄H₂ClNS]⁺ | CHO•, HCN |
Note: The presence of chlorine will result in isotopic peaks with an approximate ratio of 3:1 for [M]⁺˙ and [M+2]⁺˙.
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable results. Below are representative methodologies for GC-MS and HPLC-MS analysis of thiophene derivatives.
GC-MS Analysis Protocol
This protocol is designed for the analysis of volatile and semi-volatile thiophene derivatives.
Caption: A typical experimental workflow for the analysis of thiophene derivatives by GC-MS.
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-450.
HPLC-MS Analysis Protocol
This protocol is suitable for a broader range of thiophene derivatives, including those that are less volatile or thermally labile.
Instrumentation and Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
Conclusion
The analysis of this compound and its derivatives can be effectively achieved using both GC-MS and HPLC-MS. The choice of technique will be dictated by the specific properties of the analyte and the research question at hand. GC-MS with electron ionization provides rich structural information through detailed fragmentation, while HPLC-MS offers greater versatility for a wider range of compounds. The provided experimental protocols and the theoretical fragmentation pattern serve as a robust starting point for method development and data interpretation in the analysis of this important class of molecules.
A Crystallographic Compass: Navigating Functionalized Thieno[2,3-b]pyridines in Drug Discovery
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount to optimizing its function. The thieno[2,3-b]pyridine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous compounds with potent anti-proliferative and therapeutic activities. However, the planar nature of this heterocyclic system often leads to strong intermolecular stacking in the solid state, resulting in poor solubility and hindering bioavailability—a significant challenge in drug development.[1]
X-ray crystallography provides an atomic-level blueprint of these molecules, revealing the intricate details of their crystal packing and intermolecular interactions. This guide offers a comparative analysis of the single-crystal X-ray diffraction data for several functionalized thieno[2,3-b]pyridine derivatives, furnishing researchers with the structural insights needed to rationally design next-generation therapeutics with improved physicochemical properties.
Comparative Crystallographic Data
The precise arrangement of atoms and molecules in a crystal lattice is dictated by the functional groups appended to the core scaffold. The following table summarizes and compares the crystallographic data for three distinct, functionalized thieno[2,3-b]pyridine derivatives, showcasing how molecular structure influences crystal system, cell dimensions, and packing.
| Parameter | Compound 1: Oxidative Dimer[2] | Compound 2: Benzyl Derivative[3] | Compound 3: Styryl Derivative[4] |
| Formula | C₄₀H₃₆D₁₂N₆O₆S₄ | C₂₁H₁₆FN₃OS | C₂₅H₂₁N₃O₂S |
| Crystal System | Triclinic | Monoclinic | Triclinic |
| Space Group | P-1 | P2₁/n | P-1 |
| a (Å) | 11.0531(3) | 12.039(2) | 11.050(2) |
| b (Å) | 12.6868(3) | 10.158(2) | 17.584(4) |
| c (Å) | 16.6049(5) | 15.688(3) | 23.361(5) |
| α (°) ** | 75.757(2) | 90 | 88.03(3) |
| β (°) | 83.114(2) | 98.43(3) | 87.03(3) |
| γ (°) | 66.615(3) | 90 | 76.54(3) |
| Volume (ų) ** | 2070.87(11) | 1894.6(6) | 4410.9(16) |
| Z | 2 | 4 | 8 (4 per asymmetric unit) |
| Key Intermolecular Interactions | N-H···O, N-H···N hydrogen bonds | N-H···N, N-H···O H-bonds; π-π stacking | N-H···N, C-H···O, C-H···S H-bonds |
Analysis: The data reveals significant diversity in crystal packing. The complex Oxidative Dimer (Compound 1) forms a densely packed triclinic structure.[2] In contrast, the monomeric Benzyl Derivative (Compound 2) adopts a monoclinic system, stabilized by a combination of hydrogen bonds and π-π stacking interactions between fluorophenyl rings.[3] The Styryl Derivative (Compound 3) is notable for having four independent molecules in its asymmetric unit, indicating a complex packing arrangement held together by a network of N—H⋯N, C—H⋯O, and C—H⋯S hydrogen bonds that form a layered structure.[4] These variations underscore how different peripheral functional groups can be used to modulate the solid-state architecture of thieno[2,3-b]pyridines.
Experimental Protocols
The following outlines a generalized, comprehensive methodology for the synthesis, crystallization, and X-ray diffraction analysis of functionalized thieno[2,3-b]pyridine derivatives.
I. Synthesis of Functionalized Thieno[2,3-b]pyridines
The synthesis of the 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide core typically follows a multi-step procedure. A common route involves the reaction of a substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile with an appropriate N-aryl-2-chloroacetamide in a solvent such as DMF, often in the presence of a base like potassium hydroxide.[5] The resulting intermediate undergoes intramolecular cyclization to yield the desired thieno[2,3-b]pyridine scaffold. Functional groups can be introduced on the pyridine ring or the N-aryl moiety of the carboxamide side chain.
II. Single Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization.
-
Solvent Selection: The purified thieno[2,3-b]pyridine derivative is dissolved in a minimal amount of a suitable solvent or solvent mixture. Common choices include dimethylformamide (DMF), methanol (MeOH), ethanol, or mixtures thereof.
-
Crystallization Technique: Slow evaporation is the most common method. A saturated solution of the compound is prepared and left undisturbed in a loosely covered vial at room temperature. The slow evaporation of the solvent allows for the gradual formation of well-ordered crystals over several days.
-
Crystal Harvesting: Once crystals of sufficient size (typically 0.1-0.4 mm in each dimension) have formed, they are carefully harvested from the mother liquor using a spatula or loop and immediately prepared for mounting.
III. X-ray Data Collection and Structure Refinement
-
Mounting: A single crystal is selected under a microscope, coated with a cryoprotectant (e.g., paratone-N oil), and mounted on a goniometer head. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Collection: The mounted crystal is placed in a diffractometer (e.g., a Bruker APEX-II D8 Venture) equipped with a monochromatic X-ray source (e.g., MoKα or CuKα radiation). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed using software such as Bruker SAINT. This involves integrating the reflection intensities and applying corrections for factors like Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods with software like SHELXS. The resulting atomic model is then refined using full-matrix least-squares techniques on F² with software such as SHELXL. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is validated for its geometric and crystallographic quality.[6]
Visualization of Experimental Workflow
The process from a synthesized compound to a fully analyzed crystal structure involves several key stages. The following diagram illustrates this logical workflow.
Caption: Workflow for X-ray Crystallography of Thieno[2,3-b]pyridines.
References
- 1. mdpi.com [mdpi.com]
- 2. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure and Hirshfeld surface analysis of 5-acetyl-3-amino-6-methyl-N-phenyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
A Comparative Guide to the Biological Activity of 2-Aminothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Derivatives of 2-aminothiophene have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides an objective comparison of the biological activities of various substituted 2-aminothiophene isomers, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents.
Comparative Analysis of Biological Activities
The biological activity of 2-aminothiophene derivatives is significantly influenced by the nature and position of substituents on the thiophene ring. This structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of these compounds for specific biological targets.
Anticancer Activity
Numerous 2-aminothiophene derivatives have been investigated for their potential as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the VEGFR-2/AKT and Wnt/β-catenin pathways, as well as by inducing apoptosis and cell cycle arrest.
Below is a summary of the in vitro anticancer activity of selected 2-aminothiophene derivatives against various cancer cell lines.
| Compound ID/Reference | Cancer Cell Line | Assay | IC50 (µM) | Reference Compound | Reference |
| Thienopyrimidine & Thieno[3,2-b]pyrrole Derivatives | |||||
| Compound 3b | HepG2 (Liver) | MTT | 3.105 ± 0.14 | Doxorubicin | |
| PC-3 (Prostate) | MTT | 2.15 ± 0.12 | Doxorubicin | ||
| Compound 4c | HepG2 (Liver) | MTT | 3.023 ± 0.12 | Doxorubicin | |
| PC-3 (Prostate) | MTT | 3.12 ± 0.15 | Doxorubicin | ||
| 2-Aminothiophene-3-carboxylic acid ester Derivatives | |||||
| Compound 3 | Prostate Cancer Cells | Not specified | High nanomolar range | Not specified | |
| T-cell Lymphoma Cells | Not specified | High nanomolar range | Not specified | ||
| Kidney Carcinoma Cells | Not specified | High nanomolar range | Not specified | ||
| Hepatoma Cells | Not specified | High nanomolar range | Not specified |
Anti-inflammatory Activity
The anti-inflammatory properties of 2-aminothiophene derivatives have been attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).
The following table summarizes the in vitro COX-2 inhibitory activity of selected 2-aminothiophene derivatives.
| Compound ID/Reference | Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Reference |
| 2-Benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide Derivatives | |||||
| Compound VIIa | COX-2 Inhibition | 0.29 | 67.24 | Celecoxib (SI = 33.8) | |
| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | |||||
| Compound 5b | COX-2 Inhibition | 5.45 | 8.37 | Celecoxib (SI = 15.44) | |
| Thiophene-Derived NRF2 Activators | |||||
| Compound 1 | Not specified | 121.47 | Not specified | Not specified | |
| Compound 5 | Not specified | 422 | Not specified | Not specified |
Antimicrobial Activity
2-Aminothiophene derivatives have also shown promise as antimicrobial agents, with activity against a range of bacterial and fungal pathogens.
The table below presents the minimum inhibitory concentration (MIC) values for selected 2-aminothiophene derivatives against various microbial strains.
| Compound ID/Reference | Microorganism | MIC (µg/mL) | Reference Compound | Reference |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate Derivatives | ||||
| Compound 2c | B. subtilis | Not specified | Ampicillin, Streptomycin | |
| E. coli | Not specified | Ampicillin, Streptomycin | ||
| P. vulgaris | Not specified | Ampicillin, Streptomycin | ||
| S. aureus | Not specified | Ampicillin, Streptomycin | ||
| 2-amino-5-nitrothiophene Derivatives | ||||
| Compound 4a | S. aureus | Not specified | Not specified | |
| Compound 4b | S. aureus | Not specified | Not specified | |
| E. coli | Not specified | Not specified | ||
| Compound 4e | S. aureus | Not specified | Not specified | |
| E. coli | Not specified | Not specified | ||
| Thiophene Derivatives against Drug-Resistant Bacteria | ||||
| Thiophene 4 | Colistin-Resistant A. baumannii | 4 | Not specified | |
| Colistin-Resistant E. coli | 16 | Not specified | ||
| Thiophene 5 | Colistin-Resistant A. baumannii | 4 | Not specified | |
| Colistin-Resistant E. coli | 16 | Not specified | ||
| Thiophene 8 | Colistin-Resistant A. baumannii | 16 | Not specified | |
| Colistin-Resistant E. coli | 16 | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiophene derivative or a vehicle control and incubate for a further 24 to 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This model is used to evaluate the in vivo anti-inflammatory activity of compounds.
-
Animal Groups: Divide rats or mice into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the 2-aminothiophene derivative.
-
Compound Administration: Administer the test compounds and the standard drug (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Reaction Setup: In a 96-well plate, combine the assay buffer, purified recombinant COX-2 enzyme, and the test compound or vehicle control. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add a solution containing arachidonic acid (substrate) to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 10-20 minutes.
-
Detection: Measure the product formation (e.g., prostaglandin G2) using a suitable detection method, such as a fluorometric or colorimetric assay.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound.
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the 2-aminothiophene derivative in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: General experimental workflow for the evaluation of 2-aminothiophene derivatives.
Caption: Inhibition of the VEGFR-2 signaling pathway by 2-aminothiophene derivatives.
Caption: Modulation of the Wnt/β-catenin signaling pathway by 2-aminothiophene derivatives.
A Comparative Guide to the Synthetic Routes of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative synthetic routes to 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. The following sections detail various synthetic strategies, presenting quantitative data, experimental protocols, and workflow diagrams to facilitate an objective evaluation of each method's performance and applicability.
Executive Summary
The synthesis of this compound is predominantly achieved through a two-step sequence: the initial formation of a 2-aminothiophene ring via the Gewald reaction, followed by formylation at the 5-position. The Vilsmeier-Haack reaction is the most established method for this subsequent formylation. This guide explores the conventional approach and evaluates emerging "green" alternatives that offer improvements in terms of reaction conditions, solvent use, and energy consumption. While direct one-pot syntheses are theoretically possible, they are not yet well-documented in the literature for this specific molecule.
Comparison of Synthetic Routes
The primary synthetic strategies can be categorized based on the method used for the initial Gewald reaction, which is the key step in constructing the thiophene ring. The subsequent formylation is typically carried out using the Vilsmeier-Haack reaction.
| Route | Method | Starting Materials | Key Reagents & Conditions | Yield (%) | Reaction Time | Purity | Advantages | Disadvantages |
| 1 | Conventional Gewald Reaction followed by Vilsmeier-Haack Formylation | 2-chloro-3-oxobutanenitrile (or equivalent α-chloro-β-ketonitrile), Malononitrile, Sulfur | Gewald: Base (e.g., morpholine, triethylamine), solvent (e.g., ethanol, DMF), heating. Vilsmeier-Haack: POCl₃, DMF, 0°C to room temp. | 60-80 (overall) | Several hours to a day | Good to Excellent | Well-established, reliable, good yields. | Use of hazardous reagents (POCl₃), organic solvents, and elevated temperatures. |
| 2 | Microwave-Assisted Gewald Reaction followed by Vilsmeier-Haack Formylation | 2-chloro-3-oxobutanenitrile, Malononitrile, Sulfur | Gewald: Base, solvent (often polar, high-boiling), microwave irradiation. Vilsmeier-Haack: As above. | 70-90 (Gewald step) | Minutes (Gewald step) | Good to Excellent | Significantly reduced reaction times, often higher yields.[1] | Requires specialized microwave reactor. |
| 3 | Ultrasound-Assisted Gewald Reaction followed by Vilsmeier-Haack Formylation | 2-chloro-3-oxobutanenitrile, Malononitrile, Sulfur | Gewald: Base, solvent (e.g., aqueous media), ultrasonic irradiation. Vilsmeier-Haack: As above. | High (reported for analogues) | Minutes to hours | Good | Enhanced reaction rates, can often be performed at lower temperatures. | Requires ultrasonic bath/probe. |
| 4 | Ball-Milling (Mechanochemical) Gewald Reaction followed by Vilsmeier-Haack Formylation | 2-chloro-3-oxobutanenitrile, Malononitrile, Sulfur | Gewald: Solvent-free or minimal solvent, high-speed ball milling. Vilsmeier-Haack: As above. | High (reported for analogues) | Minutes to hours | Good | Environmentally friendly (solvent-free), simple work-up. | Requires a ball mill. |
Experimental Protocols
Route 1: Conventional Two-Step Synthesis
Step 1: Synthesis of 2-Amino-4-chloro-3-cyanothiophene (Gewald Reaction)
-
To a stirred solution of 2-chloro-3-oxobutanenitrile (1.0 eq) and malononitrile (1.0 eq) in ethanol (10 volumes), add elemental sulfur (1.1 eq).
-
Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.1-0.2 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the crude 2-amino-4-chloro-3-cyanothiophene.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place phosphorus oxychloride (POCl₃, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF, 5 volumes) and cool the mixture to 0 °C in an ice bath.
-
To this cooled Vilsmeier reagent, add a solution of 2-amino-4-chloro-3-cyanothiophene (1.0 eq) in anhydrous DMF (5 volumes) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated product by filtration, wash thoroughly with water, and dry to yield this compound.
Route 2: Microwave-Assisted Gewald Reaction
-
In a microwave-safe vessel, combine 2-chloro-3-oxobutanenitrile (1.0 eq), malononitrile (1.0 eq), elemental sulfur (1.1 eq), and a catalytic amount of a suitable base in a high-boiling polar solvent like DMF or N-methyl-2-pyrrolidone (NMP).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes).
-
After cooling, work up the reaction mixture as described in the conventional method. The subsequent Vilsmeier-Haack formylation is carried out as described above.
Signaling Pathways and Experimental Workflows
The logical relationship between the different synthetic strategies is depicted in the following diagram. The core of the synthesis is the two-step sequence, with variations primarily in the execution of the initial Gewald reaction.
References
A Comparative Guide to Catalysts for the Gewald Reaction
The Gewald three-component reaction is a cornerstone in synthetic organic chemistry for the preparation of highly substituted 2-aminothiophenes, which are pivotal structural motifs in numerous pharmacologically active compounds and materials.[1][2] The efficiency of this one-pot synthesis, which combines a carbonyl compound, an active methylene nitrile, and elemental sulfur, is critically dependent on the choice of catalyst.[3][4] This guide provides a comparative analysis of various catalysts employed in the Gewald reaction, presenting performance data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in catalyst selection and experimental design.
The reaction typically proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product.[3] Catalysts, typically basic in nature, play a crucial role in promoting these steps.[5]
Comparative Performance of Catalysts
The selection of a catalyst significantly impacts the yield, reaction time, and overall efficiency of the Gewald reaction. The following table summarizes the performance of various catalysts based on published experimental data. It is important to note that direct comparison can be challenging due to variations in substrates and reaction conditions across different studies.
| Catalyst | Catalyst Type | Substrates (Carbonyl, Nitrile) | Temp. (°C) | Time | Yield (%) | Catalyst Loading | Solvent | Reference |
| Piperidinium Borate (Pip borate) | Homogeneous | Cyclohexanone, Malononitrile | 100 | 20 min | 96 | 20 mol% | EtOH/H₂O (9:1) | [1][6] |
| Cyclopentanone, Malononitrile | 100 | 25 min | 95 | 20 mol% | EtOH/H₂O (9:1) | [1] | ||
| Ethyl acetoacetate, Malononitrile | 100 | 30 min | 92 | 20 mol% | EtOH/H₂O (9:1) | [1] | ||
| Sodium Aluminate (NaAlO₂) | Heterogeneous | Cyclohexanone, Malononitrile | 60 | 1 h | 95 | 10 mol% | EtOH | [7] |
| Acetone, Malononitrile | 60 | 1.5 h | 89 | 10 mol% | EtOH | [7] | ||
| Propiophenone, Malononitrile | 60 | 2 h | 91 | 10 mol% | EtOH | [7] | ||
| Zinc Oxide (ZnO) | Heterogeneous | Cyclohexanone, Malononitrile | Reflux | 5 h | 70 | 5 mol% | EtOH | [8] |
| Acetophenone, Malononitrile | Reflux | 6 h | 65 | 5 mol% | EtOH | [8] | ||
| KF-Alumina | Heterogeneous | Ketones, Malononitrile/Cyanoacetate | MW | 20 min | 55-92 | - | EtOH | [9] |
| Cs-containing hierarchical zeolites | Heterogeneous | Cyclic ketones, Malononitrile | - | - | High | - | - | [10] |
| N-Methylpiperazine-functionalized polyacrylonitrile fiber | Heterogeneous | - | - | - | - | - | - | [11] |
| L-Proline | Homogeneous | - | - | - | - | - | - | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic results. Below are representative experimental protocols for the Gewald reaction using selected catalysts.
Protocol 1: Gewald Reaction using Piperidinium Borate (Homogeneous Catalyst)[1]
-
Reactant Mixture Preparation: In a round-bottom flask, combine cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.0 eq).
-
Solvent and Catalyst Addition: Add a 9:1 mixture of ethanol and water, followed by piperidinium borate (20 mol%).
-
Reaction Condition: Heat the mixture to 100°C with stirring.
-
Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion (typically 20 minutes), cool the reaction mixture to room temperature.
-
Product Isolation: Add cold water to the mixture to precipitate the crude product. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure 2-aminothiophene derivative.
Protocol 2: Gewald Reaction using Sodium Aluminate (Heterogeneous Catalyst)[7]
-
Reactant Mixture Preparation: To a solution of the carbonyl compound (1.0 mmol) and the active methylene nitrile (1.0 mmol) in ethanol (5 mL), add elemental sulfur (1.2 mmol).
-
Catalyst Addition: Add sodium aluminate (NaAlO₂) (10 mol%) to the mixture.
-
Reaction Condition: Stir the reaction mixture at 60°C.
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the mixture to room temperature.
-
Catalyst and Product Separation: Separate the solid catalyst by filtration. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol to yield the desired 2-aminothiophene. The catalyst can be washed, dried, and reused.
Visualizing the Gewald Reaction and Catalyst Screening
Graphical representations of the reaction mechanism and experimental workflows can provide a clearer understanding of the process. The following diagrams were generated using the DOT language.
Caption: Mechanism of the Base-Catalyzed Gewald Reaction.
Caption: Experimental Workflow for Comparative Catalyst Screening.
Homogeneous vs. Heterogeneous Catalysis in the Gewald Reaction
The choice between a homogeneous and a heterogeneous catalyst involves a trade-off between activity, selectivity, and practicality.
-
Homogeneous Catalysts , such as piperidinium borate, are in the same phase as the reactants, which often leads to high catalytic activity and selectivity due to well-defined active sites and good reactant accessibility.[1][12] However, a significant drawback is the difficulty in separating the catalyst from the reaction mixture, which can complicate product purification and prevent catalyst recycling, adding to the overall cost.[13]
-
Heterogeneous Catalysts , like sodium aluminate and various supported metal oxides, exist in a different phase from the reactants.[7][10] Their primary advantage is the ease of separation from the reaction mixture, typically through simple filtration.[13] This allows for straightforward product purification and catalyst recycling, making the process more economical and environmentally friendly.[7] However, heterogeneous catalysts may sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations and less defined active sites.[13]
Conclusion
The selection of an appropriate catalyst is paramount for an efficient and sustainable Gewald reaction. While homogeneous catalysts may offer superior activity in some cases, the practical advantages of easy separation and reusability make heterogeneous catalysts an attractive option, particularly for large-scale synthesis. This guide provides a foundation for researchers to make informed decisions based on comparative data and established protocols. Further optimization of reaction conditions for a specific catalyst and substrate combination is often necessary to achieve the best results.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. [PDF] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes | Semantic Scholar [semanticscholar.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Gewald Reaction [organic-chemistry.org]
- 12. fiveable.me [fiveable.me]
- 13. ethz.ch [ethz.ch]
Comparative Guide to the Validation of Antimicrobial Efficacy Against Resistant Strains
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the urgent development and validation of novel therapeutic agents. This guide provides a comparative analysis of the efficacy of new antimicrobial agents against clinically significant resistant bacterial strains. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of quantitative efficacy data, mechanisms of action, and standardized experimental protocols.
Data Presentation: Comparative In Vitro Activity
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency. The following table summarizes the MIC values for several novel and established antibiotics against a panel of multidrug-resistant bacteria, demonstrating their comparative efficacy. Lower MIC values indicate greater potency.
| Bacterial Strain | Resistance Phenotype | Agent 115 MIC (µg/mL) | Tedizolid MIC₅₀/₉₀ (µg/mL) | Dalbavancin MIC₅₀/₉₀ (µg/mL) | Vancomycin MIC (µg/mL) | Daptomycin MIC (µg/mL) | Meropenem MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | Methicillin-Resistant | 0.5[1] | 0.250 / 0.5[2] | 0.060 / 0.120[2] | >32[1] | 1[1] | N/A | >64[1] |
| Enterococcus faecium (VRE) | Vancomycin-Resistant | 1[1] | N/A | N/A | >256[1] | 8[1] | N/A | >64[1] |
| Acinetobacter baumannii (CRAB) | Carbapenem-Resistant | 2[1] | N/A | N/A | N/A | N/A | >128[1] | >64[1] |
| Escherichia coli | ESBL-Producing | 4[1] | N/A | N/A | N/A | N/A | 32[1] | >64[1] |
N/A: Data not available or drug is not typically used for this type of bacteria.[1]
Experimental Protocols
Standardized protocols are crucial for the validation and comparison of antimicrobial efficacy. The following are detailed methodologies for key experiments.
Broth Microdilution Method for MIC Determination
This method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3]
-
Preparation of Antimicrobial Agent: A two-fold serial dilution of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) within a 96-well microtiter plate.[3][4]
-
Inoculum Preparation: A standardized bacterial inoculum is prepared to a concentration equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5] This is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[5]
-
Inoculation and Incubation: Each well (except for a sterility control) is inoculated with the bacterial suspension. A positive control (bacteria with no antibiotic) is also included.[5] The plates are then incubated at 37°C for 18-24 hours.[5]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[4][5]
Disk Diffusion Method
This qualitative method assesses the susceptibility of bacteria to specific antibiotics by measuring zones of growth inhibition.[5][6]
-
Inoculum and Plating: A bacterial inoculum matching a 0.5 McFarland standard is evenly spread over the surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.[5]
-
Disk Application: Paper disks impregnated with a standard concentration of the antibiotic are placed onto the agar surface.[5][6]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[5]
-
Result Interpretation: The antibiotic diffuses into the agar, creating a concentration gradient. The diameter of the clear zone of inhibition around each disk is measured in millimeters. This measurement is compared to standardized charts to classify the bacterium as susceptible, intermediate, or resistant to that antibiotic.[5]
Time-Kill Assay
This assay provides data on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Experimental Setup: Cultures are prepared with the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). A growth control without any antibiotic is included.[1]
-
Sampling and Plating: Aliquots are taken from each culture at specific time points (e.g., 0, 2, 4, 8, and 24 hours).[1] These samples are serially diluted and plated on appropriate agar.[1]
-
Colony Counting: After incubation, the number of colonies is counted to determine the colony-forming units per milliliter (CFU/mL) at each time point.[1] A decrease of ≥3-log₁₀ in CFU/mL from the initial inoculum is considered bactericidal activity.[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Diagrams are provided to visualize key processes in antimicrobial resistance and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibacterial activity of recently approved antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) strains: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. integra-biosciences.com [integra-biosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. apec.org [apec.org]
Comparative Analysis of 2-Aminothiophene Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Understanding the structure-activity relationship (SAR) of these derivatives is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of 2-aminothiophene derivatives, focusing on their anticancer and antimicrobial activities, supported by experimental data and detailed protocols.
Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
Thieno[2,3-d]pyrimidines, a class of fused 2-aminothiophene derivatives, have emerged as potent anticancer agents, primarily through the inhibition of various protein kinases involved in cancer cell proliferation and survival. The following data summarizes the SAR of a series of thieno[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors, a key mediator of angiogenesis in tumors.
Quantitative Data Summary: VEGFR-2 Inhibition
| Compound ID | R1 | R2 | VEGFR-2 IC50 (µM)[1] | Antiproliferative IC50 (µM) against HCT-116[1] |
| 17c | H | 4-OCH3 | 0.34 ± 0.05 | 6.50 ± 0.51 |
| 17d | H | 4-Cl | 0.29 ± 0.02 | 4.80 ± 0.33 |
| 17f | H | 4-Br | 0.23 ± 0.03 | 2.80 ± 0.16 |
| 17g | H | 2,4-diCl | 0.25 ± 0.01 | 4.50 ± 0.29 |
| 17i | H | 3-NO2 | 0.41 ± 0.06 | 8.10 ± 0.72 |
| 20b | CH3 | 4-Cl | 0.52 ± 0.08 | 9.20 ± 0.85 |
| Sorafenib | - | - | 0.23 ± 0.04 | 3.90 ± 0.21 |
Structure-Activity Relationship (SAR) Analysis:
-
Substitution on the Phenyl Ring (R2): The nature and position of the substituent on the phenyl ring at position 4 of the thieno[2,3-d]pyrimidine core significantly influence the inhibitory activity.
-
Electron-withdrawing groups, such as halogens (Cl, Br), at the para-position (compounds 17d and 17f ) generally lead to potent VEGFR-2 inhibition, with the bromo-substituted derivative 17f showing activity comparable to the standard drug Sorafenib.[1]
-
An electron-donating group like methoxy (17c ) results in slightly reduced, yet still potent, activity.[1]
-
The presence of a nitro group at the meta-position (17i ) decreases the inhibitory potency.[1]
-
Di-substitution with chlorine atoms (17g ) also maintains high potency.[1]
-
-
Substitution at the N-3 Position (R1): Methylation at the N-3 position of the pyrimidine ring (compound 20b ) leads to a noticeable decrease in both VEGFR-2 inhibitory and antiproliferative activities compared to the unsubstituted analog (17d ).[1] This suggests that a hydrogen atom at this position may be crucial for optimal interaction with the target enzyme.
Antimicrobial Activity of 2-Aminothiophene Carboxamide Derivatives
A series of novel thiophene-2-carboxamide derivatives have been synthesized and evaluated for their antibacterial activity. The following table summarizes the minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria.
Quantitative Data Summary: Antibacterial Activity (MIC in µg/mL)
| Compound ID | R | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| 7a | H | 12.5 | 25 | 50 | 100 |
| 7b | 4-OCH3 | 6.25 | 12.5 | 25 | 50 |
| 7c | 4-Cl | 6.25 | 12.5 | 25 | 50 |
| Ampicillin | - | 3.12 | 6.25 | 12.5 | >100 |
Structure-Activity Relationship (SAR) Analysis:
-
Substitution on the Phenyl Ring (R): The antibacterial activity of the 3-amino thiophene-2-carboxamide derivatives is influenced by the substituent on the N-phenyl ring.
-
The unsubstituted derivative (7a ) shows moderate activity.
-
Introduction of either an electron-donating methoxy group (7b ) or an electron-withdrawing chloro group (7c ) at the para-position of the phenyl ring enhances the antibacterial activity, particularly against the Gram-positive strains (S. aureus and B. subtilis).[2]
-
Overall, the tested compounds exhibited greater potency against Gram-positive bacteria compared to Gram-negative bacteria.[2]
-
Experimental Protocols
MTT Assay for Anticancer Activity Evaluation
This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.[3][4]
-
Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiophene derivatives and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[5][6]
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium overnight. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Visualizing Experimental Workflow and Signaling Pathways
To further illustrate the experimental processes and the biological context of the studied compounds, the following diagrams are provided.
Caption: Workflow of the MTT assay for determining the anticancer activity of 2-aminothiophene derivatives.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of 2-aminothiophene derivatives.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
A Comparative Guide to the Efficacy of 2-Aminothiophene-Based Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anticancer activity. These derivatives exhibit diverse mechanisms of action, targeting key signaling pathways and cellular processes involved in cancer progression. This guide provides an objective comparison of the efficacy of different classes of 2-aminothiophene-based anticancer compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.
Comparative Efficacy of Selected 2-Aminothiophene Derivatives
To illustrate the comparative efficacy, we focus on three distinct classes of 2-aminothiophene-based compounds that target different key components of cancer cell proliferation and survival:
-
Thieno[2,3-d]pyrimidines: Primarily known as Epidermal Growth Factor Receptor (EGFR) inhibitors.
-
Thiophene Carboxamides: Often designed as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and tubulin polymerization inhibitors.
-
2-Amino-3-aroylthiophenes: Recognized for their potent inhibition of tubulin polymerization.
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative compounds from these classes against various human cancer cell lines.
Table 1: Comparative in vitro Anticancer Activity (IC50, µM) of Representative 2-Aminothiophene Derivatives
| Compound Class | Compound | Target(s) | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Thieno[2,3-d]pyrimidine | Compound 5b | EGFR | A549 (Lung) | 17.79 | Erlotinib | 28.48 |
| MCF-7 (Breast) | 22.66 | - | - | |||
| Thiophene Carboxamide | Compound 5 | VEGFR-2, Tubulin | HepG2 (Liver) | IC50 vs VEGFR-2: 0.59 | Sorafenib | (2.3-fold less active) |
| HCT-116 (Colon) | - | - | - | |||
| Thiophene Carboxamide | Compound 21 | VEGFR-2, Tubulin | HepG2 (Liver) | IC50 vs VEGFR-2: 1.29 | Sorafenib | (1.7-fold less active) |
| HCT-116 (Colon) | - | - | - | |||
| 2-Amino-3-aroylthiophene | A 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(thiophen-3′-yl ethynyl) thiophene derivative | Tubulin | Various | 0.1 - 0.2 | - | - |
Note: The IC50 values are sourced from various publications and direct comparison should be made with caution due to potential variations in experimental conditions.
Key Signaling Pathways Targeted by 2-Aminothiophene Compounds
The anticancer effects of these compounds are mediated through their interaction with specific signaling pathways crucial for tumor growth and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and metastasis.[1][2][3][4] Thieno[2,3-d]pyrimidine derivatives competitively bind to the ATP-binding site of the EGFR kinase domain, inhibiting its autophosphorylation and subsequent downstream signaling.[5]
Caption: EGFR Signaling Pathway Inhibition.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7][8] Thiophene carboxamides can inhibit VEGFR-2, thereby blocking the pro-angiogenic signals.[9]
References
- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for purity assessment of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile
A Comparative Guide to Analytical Methods for Purity Assessment of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile
For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and key intermediates like this compound is of paramount importance. The presence of impurities can affect the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive comparison of various analytical methods for assessing the purity of this substituted thiophene, complete with detailed experimental protocols and comparative data to aid in method selection and implementation.
Comparison of Analytical Methods
The choice of an analytical method for purity assessment depends on several factors, including the expected impurities, the required level of sensitivity and accuracy, and the available instrumentation. Here, we compare four common techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Elemental Analysis |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Signal intensity is directly proportional to the number of atomic nuclei.[1] | Combustion of the sample to determine the percentage of C, H, N, S, and halogens.[2][3] |
| Primary Use | Quantitative purity determination and separation of non-volatile and thermally labile compounds.[4] | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity determination without a specific reference standard for the analyte.[5][6] | Confirmation of elemental composition and fundamental purity.[7] |
| Selectivity | Moderate to High (dependent on column and detector). | Very High (mass spectra provide structural information). | High (structure-specific signals). | Low (provides elemental ratios, not specific impurity structures). |
| Sensitivity | High (µg/mL to ng/mL). | Very High (pg to ng). | Moderate (mg/mL). | Low (requires mg sample). |
| Precision (RSD) | < 2% | < 5% | < 1% | < 0.4% (absolute deviation)[7] |
| Accuracy | High | High | Very High | High |
| Sample Throughput | High | Moderate | Moderate | Low |
| Destructive | Yes | Yes | No | Yes |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are designed to be a starting point for method development and validation for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for purity determination, particularly for non-volatile compounds. A reversed-phase method is generally suitable for a moderately polar compound like the target analyte.
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
Mobile Phase:
-
A gradient mixture of Acetonitrile (Solvent A) and 0.1% Phosphoric Acid in Water (Solvent B).
Procedure:
-
Standard and Sample Preparation: Prepare a stock solution of the sample in acetonitrile at 1 mg/mL. Create a working solution of 0.1 mg/mL by diluting with the mobile phase.
-
Chromatographic Conditions:
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
-
GC-MS Conditions:
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Ion Source Temperature: 230°C.[8]
-
Mass Range: 40-450 amu.
-
-
Data Analysis: Impurities are identified by their mass spectra and retention times. Quantification can be performed using an internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[1]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision 5 mm NMR tubes.
Procedure:
-
Sample Preparation: Accurately weigh about 10-20 mg of the sample and a certified internal standard (e.g., maleic anhydride) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6). Transfer the solution to an NMR tube.
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1).
-
Ensure a high signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
The purity is calculated using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard Where I is the integral, N is the number of protons for the signal, MW is the molecular weight, m is the mass, and P is the purity of the standard.
-
Elemental Analysis
Elemental analysis provides the percentage of carbon, hydrogen, nitrogen, sulfur, and chlorine in the compound. The experimental values are compared to the theoretical values to assess purity.
Instrumentation:
-
CHNS/O Elemental Analyzer.
Procedure:
-
Sample Preparation: A small, accurately weighed amount of the dried sample (typically 1-3 mg) is placed in a tin or silver capsule.
-
Combustion: The sample is combusted at high temperature (around 1000°C) in an oxygen-rich atmosphere.[3]
-
Analysis: The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector. Chlorine is determined by titration or ion chromatography after combustion.
-
Data Analysis: The measured percentages of each element are compared to the calculated theoretical values for the pure compound (C₇H₃ClN₂OS). A deviation of less than 0.4% is generally considered acceptable for a pure compound.[7]
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.
Caption: A logical workflow for the purity assessment of a pharmaceutical intermediate.
This comprehensive guide provides a comparative overview of key analytical methods for the purity assessment of this compound. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, including the stage of drug development and regulatory expectations.
References
- 1. benchchem.com [benchchem.com]
- 2. Elemental analysis - Wikipedia [en.wikipedia.org]
- 3. azom.com [azom.com]
- 4. benchchem.com [benchchem.com]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile
For immediate reference, this guide provides critical safety and logistical information for the proper disposal of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile (CAS No. 104366-23-6). Adherence to these procedures is vital for ensuring personnel safety and environmental compliance. This compound is a chlorinated heterocyclic nitrile, and its disposal must be managed as hazardous chemical waste.
Hazard Assessment and Personal Protective Equipment (PPE)
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant nitrile gloves are a minimum requirement.[1] Immediately remove and discard gloves if they become contaminated.[1]
-
Eye Protection: Safety goggles or a face shield must be worn.[2][3]
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: All handling of this compound, especially in solid form or if generating dust or aerosols, should be conducted in a certified chemical fume hood to avoid inhalation.[2]
Segregated Hazardous Waste Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4] Under no circumstances should this compound or its waste be mixed with incompatible materials or disposed of in regular trash or down the drain.[4][5][6]
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene for liquids, or a securely sealed bag or container for solids).
-
Labeling: The container must be clearly labeled with the following information:
-
The full chemical name: "this compound"
-
The CAS Number: "104366-23-6"
-
The words "Hazardous Waste"
-
Primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
-
Waste Accumulation:
-
Solid Waste: Collect unused or contaminated solid material, along with contaminated items like weighing paper, pipette tips, and gloves, in the designated solid hazardous waste container.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated liquid hazardous waste container. Halogenated and non-halogenated solvent wastes should be collected separately to facilitate disposal.[7]
-
Disposal Procedure
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8]
Operational Disposal Plan:
-
Storage: Keep the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Pickup Request: Once the container is full or reaches the accumulation time limit set by your institution, submit a hazardous waste pickup request to your EHS department.
-
Documentation: Complete all required waste disposal forms, providing accurate information about the chemical composition and quantity of the waste.
-
Handover: Transfer the waste container to authorized EHS personnel for final disposal at a licensed facility, which will typically use high-temperature incineration for chlorinated organic compounds.[9]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 104366-23-6 | [10][11] |
| Molecular Formula | C₆H₃ClN₂OS | [11][12] |
| Molecular Weight | 186.61 g/mol | [11] |
| Appearance | Solid (Standard) | [10] |
| Purity | ≥ 98% (GC) | [11] |
| Melting Point | 269 °C | [11] |
| Disposal Method | Licensed Hazardous Waste Disposal (Incineration) | [8][9] |
| Prohibited Disposal | Sink/Sewer, Regular Trash | [5][6] |
Disposal Decision Workflow
References
- 1. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Laboratory chemical waste [watercorporation.com.au]
- 6. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound, CasNo.104366-23-6 Wuhan MoonZY Biological Technology Co.,Ltd(expird) China (Mainland) [moonzybio.lookchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. 2-Amino-4-Chloro-5-Formyl-3-Thiophenecarbonitrile Supplier & Manufacturer China | Properties, Uses, Safety, MSDS [nj-finechem.com]
Essential Safety and Operational Guide for 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile
This guide provides crucial safety and logistical information for handling 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile in a laboratory setting. Researchers, scientists, and professionals in drug development should adhere to these procedures to ensure personal safety and proper management of the chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles / Face Shield | Use chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a high risk of splashing.[3] |
| Hands | Chemical-Resistant Gloves | Inspect gloves before use. Use proper glove removal technique to avoid skin contact. Nitrile or PVC gloves are often recommended for thiophene derivatives.[4] |
| Body | Laboratory Coat / Protective Suit | A flame-retardant and antistatic lab coat is recommended. For larger quantities or increased exposure risk, a full protective suit may be necessary. |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dusts/vapors are generated.[1][3] |
Handling and Storage Procedures
Proper handling and storage are critical to prevent exposure and maintain the chemical's integrity.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Personal Protection: Don the required PPE as detailed in Table 1.
-
Dispensing: Avoid generating dust or aerosols. Carefully weigh or measure the required amount.
-
Reaction Setup: Keep containers tightly closed when not in use.[5] Ground all equipment containing the material to prevent static discharge.[6]
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling. Decontaminate all work surfaces.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][7][8] The storage container should be tightly sealed.
Emergency and Disposal Procedures
In the event of an emergency, immediate and appropriate action is crucial.
Table 2: Emergency Response and Disposal Plan
| Situation | Procedure |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes.[4][8] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[7] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[6] |
| Large Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.[5] Collect the material for disposal. |
| Disposal | Dispose of the chemical and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not allow the chemical to enter the environment.[7][8] |
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
